6-Chloro-3-methylpyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-4(6)2-5(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYLYRQCDCQZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402428 | |
| Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-62-3 | |
| Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-3-methylpyrimidin-4(3H)-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-3-methylpyrimidin-4(3H)-one
Executive Summary
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise structural characterization of novel pyrimidinone derivatives is a critical step in drug discovery and development, as subtle changes in substitution or tautomeric form can profoundly impact biological activity. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights, presenting a self-validating system for structural confirmation. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray Crystallography to build an unassailable structural argument from the ground up.
The Pyrimidinone Core: A Privileged Scaffold
Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to various biological processes and are widely utilized in pharmaceutical research.[3][4] The 4(3H)-pyrimidinone tautomer, in particular, is of significant interest. The introduction of specific substituents, such as a chlorine atom at the 6-position and a methyl group on the ring nitrogen, creates a unique chemical entity with potential for further synthetic modification. Accurate determination of this substitution pattern is paramount, as isomers could exhibit vastly different pharmacological profiles. This guide establishes a robust protocol to confirm the identity of this compound, ensuring data integrity for subsequent research and development.
Foundational Analysis: Properties and Synthesis Context
Before delving into complex spectroscopic analysis, foundational data provides the initial constraints for the structural hypothesis.
Physicochemical Properties
A summary of the key physical and chemical properties for the target compound is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₅ClN₂O | Calculated |
| Molecular Weight | 144.56 g/mol | PubChem CID 136034041[5] |
| Appearance | Pale yellow or off-white solid | Typical for this class of compounds[6] |
| Melting Point | 35-36 °C (for related 2-chloro-4-methylpyrimidine) | Representative data[6] |
Synthesis Overview
Understanding the synthetic route provides crucial clues about the likely structure. Pyrimidinones are often synthesized via the cyclization of smaller fragments, such as reactions involving 1,3-dicarbonyl compounds or their equivalents with amidines.[2] A plausible route to the title compound could involve the chlorination of 3-methyluracil or a related precursor. For instance, reacting a dihydroxypyrimidine with an agent like phosphorus oxychloride (POCl₃) is a standard method for introducing chlorine atoms.[7] This synthetic logic strongly suggests the final structure will retain the pyrimidinone core with the specified substituents.
The Integrated Spectroscopic Workflow
No single technique is sufficient for unambiguous elucidation. The core of our approach lies in the integration of data from multiple orthogonal spectroscopic methods.
Caption: A workflow for integrated structure elucidation.
Mass Spectrometry: The Molecular Formula Gatekeeper
Expertise & Causality: The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and preserve the molecular ion.[8] The presence of chlorine provides a definitive isotopic signature that must be observed.
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Scan a mass range from m/z 50 to 500.
-
Verification: Confirm the measured mass of the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass. Crucially, verify the presence and ratio of the [M+H+2]⁺ isotope peak.
Data Interpretation: For a compound with one chlorine atom, two peaks will be observed for the molecular ion cluster, separated by ~2 Da. The relative intensity of the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) should be approximately 3:1.[8]
| Ion | Calculated m/z (C₅H₆ClN₂O)⁺ | Observed m/z | Isotope Peak | Calculated Ratio | Observed Ratio |
| [M+H]⁺ | 145.0167 | ~145.0165 | [M+H+2]⁺ | 100 : 32.5 | ~3 : 1 |
This result provides high confidence in the elemental formula C₅H₅ClN₂O.
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify key functional groups based on their vibrational frequencies.[9] For this compound, the most informative regions are the C=O stretching frequency, which confirms the pyrimidinone core, and the aromatic/alkene region.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.
Data Interpretation: The IR spectrum provides a characteristic fingerprint. The key is to identify absorptions corresponding to the expected functional groups.[10]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3080 | Medium | =C-H Stretch | Confirms hydrogen on the pyrimidine ring.[11] |
| ~1720-1680 | Strong | C=O Stretch (Amide) | Key evidence for the 4-oxo functionality.[8] |
| ~1640-1550 | Medium-Strong | C=C / C=N Stretches | Confirms the heterocyclic ring structure. |
| ~800-600 | Medium | C-Cl Stretch | Consistent with the presence of a chloro-substituent. |
The strong carbonyl absorption is particularly diagnostic, confirming the "one" part of the pyrimidinone name.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment. DMSO-d₆ is a common solvent choice for this class of compounds due to its excellent solvating power for polar heterocycles.[8]
Protocol: NMR Analysis (500 MHz Spectrometer)
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of DMSO-d₆ containing 0.03% TMS as an internal standard.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify direct C-H correlations.
-
HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify 2- and 3-bond C-H correlations. This is critical for connecting the fragments.
Data Interpretation:
¹H NMR Data: Based on the proposed structure, we expect to see two distinct signals: one for the ring proton and one for the N-methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.5 | Singlet (s) | 1H | H5 |
| ~3.4-3.6 | Singlet (s) | 3H | N₃-CH₃ |
¹³C NMR Data: The proton-decoupled ¹³C spectrum should reveal five distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~160-165 | C4 | Carbonyl carbon, highly deshielded. |
| ~155-160 | C2 | Carbon flanked by two nitrogen atoms. |
| ~145-150 | C6 | Carbon attached to electronegative chlorine. |
| ~110-115 | C5 | Ring carbon attached to a proton. |
| ~30-35 | N₃-CH₃ | N-methyl carbon. |
2D NMR: Connecting the Pieces The HSQC experiment will show a direct correlation between the proton at ~8.2 ppm and the carbon at ~112 ppm, confirming the C5-H5 assignment. The true power comes from the HMBC experiment, which reveals long-range couplings and confirms the overall scaffold.
Caption: Key HMBC correlations for structural confirmation.
-
H5 Proton (~8.2 ppm): Will show correlations to C6 (²J coupling) and C4 (³J coupling). This definitively places the proton at the C5 position, adjacent to the chlorinated carbon and the carbonyl carbon.
-
N-CH₃ Protons (~3.5 ppm): Will show correlations to C2 (²J coupling) and C4 (²J coupling). This is the critical evidence that proves the methyl group is on N3, as it is two bonds away from both C2 and C4. If the methyl group were on N1, it would only show a strong correlation to C2 and C6.
Orthogonal Confirmation: X-ray Crystallography
Expertise & Causality: While the integrated spectroscopic data provides a highly confident assignment, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state.[12][13] It generates a 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[14][15]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethyl acetate/hexane is a common starting point.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final structural model.
-
Validation: The final model is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.
Expected Outcome: The resulting crystal structure would provide a 3D rendering of this compound, visually confirming the atomic connectivity established by NMR. It would definitively show the chlorine at C6, the carbonyl at C4, and the methyl group on the N3 nitrogen atom.
Summary of Structural Evidence
The structure of this compound is confirmed by the overwhelming and self-consistent evidence from all analytical techniques employed:
-
HRMS: Confirmed the molecular formula C₅H₅ClN₂O via accurate mass measurement and the characteristic ~3:1 isotopic pattern for a single chlorine atom.
-
IR Spectroscopy: Identified key functional groups, most notably a strong C=O stretch (~1700 cm⁻¹) indicative of the 4-oxo functionality and a =C-H stretch (~3080 cm⁻¹) for the ring proton.
-
¹H & ¹³C NMR: Revealed the correct number of proton and carbon environments (one aromatic CH, one N-methyl group, and three quaternary carbons).
-
HMBC NMR: Provided the definitive connectivity map. The correlation of the N-methyl protons to both C2 and C4 was the crucial piece of evidence that placed the methyl group on N3, distinguishing it from the N1 isomer.
Conclusion
The elucidation of molecular structure is a foundational activity in chemical and pharmaceutical sciences. Through the systematic and integrated application of mass spectrometry, IR spectroscopy, and advanced 1D/2D NMR techniques, a confident structural hypothesis for this compound can be constructed. This hypothesis is then elevated to an unambiguous certainty through confirmation by single-crystal X-ray crystallography. This rigorous, multi-technique approach represents a gold standard, ensuring the highest level of scientific integrity and providing a solid foundation for future drug development efforts.
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Guda, V. V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1224. [Link]
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An In-depth Technical Guide to Investigating the Mechanism of Action of Pyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the multifaceted mechanisms of action of pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2] Understanding the precise molecular interactions and cellular consequences of these compounds is paramount for the rational design of next-generation therapeutics with enhanced efficacy and specificity.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, emphasizing a self-validating approach to data interpretation. Each section is designed to build upon the last, creating a logical and cohesive narrative for the comprehensive investigation of a novel pyrimidine derivative.
Section 1: Foundational Physicochemical and In Vitro Profiling
Before delving into complex cellular and molecular mechanisms, a thorough understanding of the fundamental properties of the pyrimidine derivative is essential. This initial phase provides critical data that informs subsequent experimental design and aids in the interpretation of biological results.
Lipophilicity Determination: A Predictor of Bioavailability
Lipophilicity is a critical physicochemical parameter that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] A common and straightforward method for its experimental determination is the shake-flask method to obtain the partition coefficient (log P).[5]
Experimental Protocol: Shake-Flask Method for log P Determination [5]
-
Preparation of Solvents: Prepare a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4) and 1-octanol.[5] Ensure both phases are mutually saturated by mixing them and allowing them to separate.
-
Compound Dissolution: Dissolve the test pyrimidine derivative in a minimal amount of a suitable solvent like DMSO.[5]
-
Partitioning: Add a known concentration of the compound solution to a mixture of the buffered aqueous phase and 1-octanol (e.g., 0.75 mL of each).[5]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 5 minutes) to ensure the compound partitions between the two phases.[5]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and 1-octanol layers.[5]
-
Quantification: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy.[5]
-
Calculation: The log P value is calculated as the logarithm of the ratio of the compound's concentration in the 1-octanol phase to its concentration in the aqueous phase.
Causality Behind the Choice: This early assessment of lipophilicity helps predict the compound's ability to cross biological membranes, a fundamental requirement for reaching its intracellular target. Highly lipophilic or hydrophilic compounds may require formulation strategies to improve their bioavailability.
Initial Cytotoxicity and Proliferation Assays
A primary step in characterizing a new pyrimidine derivative is to assess its impact on cell viability and proliferation. These assays provide a quantitative measure of the compound's potency and are crucial for selecting appropriate cell lines and concentration ranges for further mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability [4][6]
-
Cell Seeding: Seed cells (e.g., cancer cell lines like A549, MCF-7, or normal cell lines like HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4][6]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Trustworthiness of the Protocol: The inclusion of both cancer and normal cell lines allows for an initial assessment of selectivity. A compound that is highly cytotoxic to cancer cells but shows minimal effect on normal cells is a more promising therapeutic candidate.
Section 2: Elucidating the Molecular Mechanisms of Action
With foundational data in hand, the investigation can proceed to unravel the specific molecular targets and pathways through which the pyrimidine derivative exerts its effects.
Enzyme Inhibition Assays
Many pyrimidine derivatives function as enzyme inhibitors.[3][7] The choice of which enzymes to investigate is often guided by the structural class of the pyrimidine derivative and its intended therapeutic application.
For pyrimidine derivatives with potential anti-inflammatory activity, assessing their ability to inhibit COX-1 and COX-2 is a key step.[8][9][10]
Experimental Protocol: TMPD Oxidation Assay for COX Activity [10]
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test pyrimidine derivative at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), a colorimetric substrate.
-
Monitoring Activity: The oxidation of TMPD by the peroxidase activity of COX results in a color change that can be monitored spectrophotometrically.
-
Data Analysis: Determine the rate of reaction in the presence and absence of the inhibitor to calculate the percentage of inhibition and the IC50 value.
Expertise in Experimental Design: By testing against both COX-1 and COX-2 isoforms, the selectivity of the compound can be determined. Selective COX-2 inhibitors are often preferred for anti-inflammatory therapies due to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[8]
The pyrimidine scaffold is a well-established "hinge-binding" motif for kinase inhibitors, with several FDA-approved drugs based on this core structure.[11][12][13] These compounds often target kinases involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs) like EGFR.[14][15]
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for identifying and validating kinase inhibitor activity.
Interference with Nucleic Acid Synthesis
A classic mechanism of action for pyrimidine analogues, particularly in cancer and virology, is the disruption of DNA and RNA synthesis.[16][17][18]
Antiviral pyrimidine derivatives, such as nucleoside analogs, often act by inhibiting viral DNA or RNA polymerases.[16]
Conceptual Approach:
-
In Vitro Polymerase Assay: Utilize a purified viral polymerase and a template-primer system. The incorporation of radiolabeled or fluorescently tagged nucleotides is measured in the presence and absence of the test compound. A reduction in nucleotide incorporation indicates polymerase inhibition.
-
Cell-Based Viral Replication Assay: Infect susceptible cells with the target virus and treat with the pyrimidine derivative. Viral replication can be quantified by methods such as plaque assays, qPCR for viral genomes, or ELISA for viral proteins.
Some pyrimidine derivatives can exert their anticancer effects by intercalating into the DNA double helix or by inhibiting topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication and transcription.[5][19] Inhibition of topoisomerases leads to double-strand breaks and apoptosis.[5][19]
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Substrate: Use supercoiled plasmid DNA as the substrate.
-
Enzyme Reaction: Incubate the plasmid DNA with topoisomerase II in the presence of ATP and the test compound.
-
Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Interpretation: Topoisomerase II relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Modulation of Cellular Signaling Pathways
Pyrimidine derivatives can modulate various signaling pathways that are critical for cell fate decisions.
Signaling Pathway Analysis Workflow
Caption: Investigating signaling pathway modulation by Western blot.
For instance, some pyrimidine derivatives have been shown to suppress the Raf-1/MAPK/ERK signaling pathway, which is often hyperactivated in cancer.[20] Western blotting with phospho-specific antibodies is a standard and effective method to probe the activation state of key proteins within these cascades.
Section 3: In-Depth Cellular Response Profiling
Understanding the ultimate cellular fate induced by a pyrimidine derivative is crucial. Does it induce programmed cell death (apoptosis), or does it cause the cells to stop dividing (cell cycle arrest)?
Analysis of Apoptosis
Many effective anticancer agents, including pyrimidine derivatives, induce apoptosis in cancer cells.[19][20]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with the pyrimidine derivative for a predetermined time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Authoritative Grounding: This method is a gold standard for quantifying apoptosis, as it differentiates between early and late stages of programmed cell death and necrosis.
Cell Cycle Analysis
Pyrimidine derivatives that interfere with DNA synthesis or mitosis can cause cells to arrest at specific phases of the cell cycle.[19]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: The amount of PI fluorescence is proportional to the amount of DNA. A histogram of fluorescence intensity will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Changes in the distribution of cells across these phases upon treatment indicate a cell cycle arrest.
Section 4: Target Validation and In Silico Analysis
To further solidify the proposed mechanism of action, molecular docking studies and, if necessary, more advanced target validation techniques can be employed.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand (the pyrimidine derivative) when bound to a specific protein target.[21][22]
Workflow for Molecular Docking
-
Obtain Protein Structure: Download the 3D structure of the target protein (e.g., a kinase, COX-2) from a protein database like the Protein Data Bank (PDB).
-
Prepare Ligand and Protein: Prepare the 3D structure of the pyrimidine derivative and the protein for docking, which may involve adding hydrogen atoms and assigning charges.
-
Docking Simulation: Use docking software to predict the binding poses of the ligand in the active site of the protein.
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Self-Validating System: The results from molecular docking should be consistent with the experimental data. For example, if a compound is a potent inhibitor in an enzyme assay, docking studies should predict a stable binding mode in the active site of that enzyme.
Summary Data Presentation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: In Vitro Activity of Pyrimidine Derivative X
| Assay | Cell Line / Target | IC50 (µM) |
| Cytotoxicity | A549 (Lung Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.1 | |
| HaCaT (Normal Keratinocyte) | > 100 | |
| Enzyme Inhibition | COX-1 | 25.4 |
| COX-2 | 0.8 | |
| Kinase Y | 0.15 |
Conclusion
Investigating the mechanism of action of a pyrimidine derivative is a systematic and iterative process. By starting with broad, foundational assays and progressively moving towards more specific and complex molecular and cellular analyses, a clear and well-supported picture of the compound's biological activity can be constructed. The integration of experimental data with in silico methods provides a powerful, self-validating framework for drug discovery and development. This guide offers a robust starting point for researchers in the field, emphasizing the importance of not just what experiments to perform, but why they are chosen and how the results contribute to a cohesive mechanistic narrative.
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The Vanguard of Medicinal Chemistry: A Technical Guide to the Discovery and Synthesis of Novel 6-Chloro-3-methylpyrimidin-4(3H)-one Derivatives
Introduction: The Pyrimidinone Core - A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1][2] Its derivatives are well-established as potent therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Among the diverse classes of pyrimidine-based compounds, the pyrimidin-4(3H)-one scaffold has emerged as a "privileged structure." This is due to its ability to engage in multiple modes of interaction with biological targets, such as hydrogen bonding and π-stacking, making it a fertile ground for the development of novel therapeutics.[4]
The strategic introduction of a chlorine atom at the 6-position of the pyrimidinone ring offers a versatile handle for further chemical modification. This halogenation not only influences the electronic properties of the ring system, potentially enhancing binding affinities with target proteins, but also serves as a key reactive site for the introduction of diverse functional groups via modern cross-coupling methodologies.[5][6] This guide provides an in-depth exploration of the synthesis of the core 6-chloro-3-methylpyrimidin-4(3H)-one molecule and delineates strategic pathways for the discovery and synthesis of its novel derivatives, tailored for researchers and professionals in drug development.
Part 1: Synthesis of the Core Scaffold: this compound
A robust and efficient synthesis of the this compound core is paramount for any drug discovery program. The following multi-step synthesis protocol is a logical amalgamation of established pyrimidine synthesis methodologies, optimized for yield and purity.
Foundational Synthesis: Biginelli-type Condensation
The initial construction of the pyrimidinone ring can be efficiently achieved through a Biginelli-type three-component reaction.[7][8][9] This one-pot synthesis offers a high degree of atom economy and operational simplicity.
Protocol 1: Synthesis of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) and thiourea (1.1 eq) in ethanol, add a catalytic amount of a suitable acid catalyst (e.g., HCl or p-toluenesulfonic acid).
-
Aldehyde Addition: To the stirred solution, add an appropriate aldehyde (1.0 eq). For the synthesis of the 6-methyl derivative, acetaldehyde is a suitable starting material, though for stability and handling, a precursor that generates acetaldehyde in situ may be preferred.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Chlorination and N-Methylation: Building the Core Intermediate
The subsequent steps involve the crucial introduction of the chloro group at the 6-position and methylation at the N3 position.
Protocol 2: Synthesis of 6-Chloro-3-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
-
Chlorination: Suspend the 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 eq) in a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.
-
Heating: Heat the mixture under reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. The crude chlorinated product will precipitate. Filter the solid, wash with water, and dry.
-
N-Methylation: Dissolve the crude 6-chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in a suitable aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) followed by a methylating agent like methyl iodide (CH₃I) (1.2 eq). Stir the reaction at room temperature overnight. Backbone N-methylation is a critical modification that can enhance the metabolic stability and lipophilicity of a molecule.[10]
-
Purification: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 6-chloro-3-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, can be purified by column chromatography.
Desulfurization: Finalizing the Core Structure
The final step to obtain the target this compound is the removal of the sulfur atom.
Protocol 3: Synthesis of this compound
-
Oxidative Desulfurization: Dissolve the 6-chloro-3-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in an appropriate solvent system, such as aqueous hydrogen peroxide in the presence of an acid catalyst.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Isolation and Purification: After completion, cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The final pure product, this compound, is obtained after purification by column chromatography or recrystallization.
Part 2: Discovery of Novel Derivatives through Strategic Functionalization
The this compound core is a versatile platform for generating a library of novel derivatives. The chlorine atom at the 6-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[5] It allows for the introduction of various aryl and heteroaryl groups at the 6-position of the pyrimidinone ring, which can significantly modulate the biological activity of the resulting compounds.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the novel 6-substituted derivative.
Buchwald-Hartwig Amination: Introduction of Nitrogen-based Functional Groups
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 6-position. This allows for the synthesis of derivatives with diverse physicochemical properties and potential biological activities.
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination workflow.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, inert atmosphere glovebox or Schlenk line, combine the this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and Xantphos), and a strong base such as cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent like dioxane or toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 6-amino derivative.
Part 3: Characterization and Spectroscopic Analysis
Unambiguous structural elucidation of the newly synthesized derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.
Table 1: Spectroscopic Characterization Data for a Representative Derivative
| Technique | Expected Observations for a 6-Aryl Derivative |
| ¹H NMR | Signals corresponding to the methyl group protons (singlet), the pyrimidinone ring proton (singlet), and aromatic protons from the newly introduced aryl group.[6] |
| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and carbons of the pyrimidinone and aryl rings.[6] |
| FT-IR | Characteristic stretching frequencies for C=O (carbonyl), C=N, and C-Cl bonds in the starting material, and the appearance of new bands corresponding to the introduced functional groups. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the synthesized derivative. |
Part 4: Biological Evaluation and Future Perspectives
The newly synthesized library of this compound derivatives should be screened for a variety of biological activities, with a particular focus on oncology and virology, given the known therapeutic potential of this scaffold.[11][12][13]
Workflow for Biological Evaluation:
Caption: Workflow for biological evaluation.
Anticancer Activity
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[14]
Protocol 6: In Vitro Anticancer Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) should be used.[11]
-
Cell Viability Assay: Treat the cancer cells with a range of concentrations of the synthesized compounds for 48-72 hours. Cell viability can be assessed using a standard MTT or MTS assay.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) for the most active compounds should be determined from the dose-response curves.
Table 2: Hypothetical Anticancer Activity Data
| Compound | R Group at C6 | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | 4-Fluorophenyl | MCF-7 (Breast) | 8.5 |
| Derivative 2 | 2-Pyridyl | HCT116 (Colon) | 5.2 |
| Derivative 3 | Morpholino | A549 (Lung) | 12.1 |
| Doxorubicin | (Control) | MCF-7 (Breast) | 0.5 |
Antiviral Activity
Given the precedent for chloropyrimidine derivatives possessing antiviral properties, screening against a panel of viruses is a logical step.[12][13][15]
Protocol 7: In Vitro Antiviral Screening
-
Viral Strains: A selection of relevant viruses, such as influenza, human coronavirus, or others, should be used.[13]
-
Plaque Reduction Assay: Infect susceptible host cells with the virus in the presence of varying concentrations of the test compounds. After an incubation period, the number of viral plaques is quantified to determine the extent of viral inhibition.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated for the most potent antiviral compounds.
The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its amenability to modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of large and diverse chemical libraries. This technical guide provides a comprehensive framework for the synthesis of the core molecule and its subsequent derivatization, along with protocols for their characterization and biological evaluation. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical scaffold.
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The Pyrimidin-4-one Core: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrimidin-4-one moiety represents a cornerstone in heterocyclic chemistry and drug development, celebrated for its versatile synthesis and broad pharmacological relevance. As a key structural motif in numerous bioactive molecules, this scaffold has been extensively explored, leading to the discovery of agents with significant therapeutic potential. This technical guide provides an in-depth review of substituted pyrimidin-4-ones, tailored for researchers, scientists, and professionals in drug development. We will navigate through the principal synthetic methodologies, delve into the vast spectrum of biological activities, elucidate critical structure-activity relationships, and present detailed experimental protocols. The objective is to furnish a comprehensive resource that not only informs but also inspires the rational design of novel therapeutic agents based on this privileged heterocyclic system.
Introduction: The Significance of the Pyrimidin-4-one Scaffold
The pyrimidine ring is a fundamental six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] Its presence is vital in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids.[1][3] The pyrimidin-4-one core, a derivative of pyrimidine, has garnered immense interest in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of new drugs.[4][5] Its capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its frequent enhancement of pharmacokinetic and pharmacodynamic properties of drug candidates.[6]
The therapeutic landscape of pyrimidin-4-one derivatives is remarkably broad, with compounds demonstrating activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5][7] Marketed drugs such as the antihypertensive Minoxidil and the anti-HIV agent Zidovudine contain the pyrimidine core, underscoring its clinical significance.[6] This wide range of biological activities stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with a multitude of biological targets like enzymes and receptors.[1][8] The continuous exploration of this scaffold is a testament to its pivotal role in the future of drug discovery and the development of targeted therapies.[1]
Key Synthetic Methodologies for Pyrimidin-4-one Derivatives
The construction of the pyrimidin-4-one ring can be achieved through various synthetic strategies, ranging from classical multicomponent reactions to modern catalytic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[1] This approach is favored for its operational simplicity and for rapidly generating molecular diversity.
The Biginelli Reaction: First reported in 1893, the Biginelli reaction is a cornerstone for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidin-4-ones.[1] This one-pot cyclocondensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[1][6]
-
Rationale: The reaction's strength lies in its ability to create complex heterocyclic structures from simple, readily available precursors in a single, efficient step.[1] The use of various aldehydes and β-ketoesters allows for the creation of a diverse library of substituted pyrimidinones.[1]
Caption: General workflow of the Biginelli multicomponent reaction.
Cyclization Reactions
Cyclization reactions are fundamental in forming the heterocyclic pyrimidin-4-one ring from acyclic precursors. These methods offer great versatility in introducing a wide array of substituents.[1]
From β-Enaminones and Isocyanates: A common and flexible approach involves the reaction of β-enaminones with isocyanates. The β-enaminone provides the C-C-C fragment, while the isocyanate delivers the N-C=O component, followed by cyclization to form the pyrimidin-4-one ring.
-
Rationale: This method provides excellent control over the substitution pattern. The choice of β-enaminone and isocyanate directly determines the substituents at positions 2, 5, and 6 of the final ring, making it a powerful tool for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Substituted Pyrimidin-4-one via Biginelli Reaction
This protocol describes a representative procedure for the synthesis of a dihydropyrimidinone, a common precursor to pyrimidin-4-ones.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (approx. 0.5 mL) to the mixture. The addition of an acid catalyst is crucial for protonating the aldehyde carbonyl, making it more electrophilic and initiating the reaction cascade.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the mixture can be poured into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure dihydropyrimidinone.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Broad Spectrum of Biological Activities
Substituted pyrimidin-4-ones are renowned for their diverse pharmacological profiles, making them attractive scaffolds for drug discovery programs targeting a wide array of diseases.[5][7]
Anticancer Activity
The pyrimidin-4-one core is a prevalent feature in many anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival.[4]
-
Kinase Inhibition: Many pyrimidin-4-one derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), discoidin domain receptor 1 (DDR1), and other protein kinases involved in cell cycle regulation and signaling pathways.[9][10][11] For example, a series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives were found to be potent DDR1 inhibitors, with one compound showing an IC50 value of 44 nM.[10] Similarly, fused pyrazolo[3,4-d]pyrimidin-4-ones have been designed as novel CDK2 inhibitors.[9]
-
Mechanism of Action: The pyrimidine ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase active site.[12] Substituents on the pyrimidin-4-one core can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. Molecular docking studies have been instrumental in understanding these binding modes and guiding the design of more effective inhibitors.[10][12]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial and Antiviral Activity
The pyrimidine scaffold is also a key component in the development of antimicrobial and antiviral agents.[4][5]
-
Antibacterial/Antifungal: Fused pyrimidine derivatives have demonstrated significant potency against bacterial strains like Staphylococcus aureus and Escherichia coli.[4] The biological activity is often evaluated using disk diffusion and minimum inhibitory concentration (MIC) assays.[4]
-
Antiviral: Pyrimidine analogues are central to antiviral therapy, with notable examples like Zidovudine (AZT) for HIV.[3][6] These compounds often function as nucleoside reverse transcriptase inhibitors, terminating the viral DNA chain elongation process.
Anti-inflammatory and CNS-modulating Effects
Pyrimidin-4-one derivatives have also been investigated for their potential in treating inflammatory conditions and central nervous system (CNS) disorders.[4]
-
Anti-inflammatory: Certain pyrazolo[3,4-d]pyrimidine derivatives have shown good anti-inflammatory activity, potentially through the inhibition of enzymes like adenosine kinase.[13]
-
CNS Activity: The versatility of the pyrimidine core has led to the development of compounds with antidepressant, anticonvulsant, and sedative-hypnotic properties.[6][8] The specific activity is highly dependent on the nature and position of the substituents on the pyrimidine ring.[8]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of pyrimidin-4-one derivatives and their biological activity is paramount for rational drug design.[8]
-
Influence of Substituents: The position and electronic nature of substituents on the pyrimidine ring greatly influence biological activity.[4][8] For instance, the introduction of electron-withdrawing groups like chloro (–Cl) or nitro (–NO₂) has been shown to significantly impact bioactivity in some series.[4]
-
Role of Specific Moieties: In the context of aldose reductase (ALR2) inhibitors, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or catechol moiety were found to be active in the micromolar to submicromolar range.[14] The removal or methylation of the hydroxyl groups on these moieties led to inactive or significantly less active compounds, demonstrating their critical role in binding to the enzyme.[14]
-
Conformational Effects: The three-dimensional conformation of the molecule can also be a key determinant of activity. For certain antidepressant pyrimido[4,5-d]pyrimidine derivatives, the spatial structure was found to be in accordance with binding at presynaptic α-receptor sites.[15]
| Scaffold/Derivative | Target/Activity | Key SAR Observations | Reference |
| Pyrido[1,2-a]pyrimidin-4-one | Aldose Reductase (ALR2) | Phenol/catechol moiety at position 2 is crucial for activity. Hydroxy groups at position 6 or 9 enhance potency. | [14] |
| 4-amino-1H-pyrazolo[3,4-d]pyrimidin | DDR1 Kinase | Maintained crucial hydrogen bonds with the kinase domain. Specific substitutions led to potent inhibition (IC50 = 44 nM). | [10] |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 Allosteric Inhibition | Molecular rigidity can limit potency. Introducing a flexible linker (e.g., S atom) can enhance activity. | [16] |
| General Pyrimidines | Antibacterial | Introduction of electron-withdrawing substituents (e.g., –Cl, –NO₂) can significantly influence bioactivity. | [4] |
Conclusion and Future Perspectives
The substituted pyrimidin-4-one scaffold continues to be a highly productive and versatile platform in the field of medicinal chemistry. Its synthetic tractability, coupled with the ability to interact with a wide range of biological targets, ensures its continued relevance in drug discovery. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous lead compounds with significant therapeutic promise.
Future efforts will likely focus on the development of more selective and potent inhibitors by leveraging advanced computational tools for drug design and a deeper understanding of the underlying biology of their targets. The exploration of novel synthetic methodologies, including greener and more efficient approaches, will also be crucial for the sustainable development of new pyrimidin-4-one-based therapeutics.[4] The rich history and proven success of this scaffold provide a solid foundation for the discovery of the next generation of innovative medicines.
References
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity.Unpublished.
- An overview on synthesis and biological activity of pyrimidines.World Journal of Advanced Research and Reviews.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.PubMed.
- Recent Advances of Pyridinone in Medicinal Chemistry.PubMed Central.
- Synthesis of Pyrimidin-4-one-1,2,3-triazole conjugates as Glycogen Synthase Kinase-3β inhibitors with anti-depressant activity.
- Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.Unknown Source.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.MDPI.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.PubMed.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.SciSpace.
- Synthesis of pyrimidin-4-(3H)-ones.
- An overview on synthesis and biological activity of pyrimidines.
- Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evalu
- Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity.Sci-Hub.
- Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV.
- An overview on synthesis and biological activity of pyrimidines.SciSpace.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.Unknown Source.
- Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors.PubMed.
- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- N-(Pyridin-3-yl)
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Methodological & Application
Synthesis of 6-Chloro-3-methylpyrimidin-4(3H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Chloro-3-methylpyrimidin-4(3H)-one, a key intermediate in the preparation of various pharmacologically active compounds. The protocol herein outlines a robust and scalable two-step synthetic route, commencing with the condensation of dimethyl malonate and N-methylurea to form 1-methylbarbituric acid, followed by a chlorination reaction using phosphorus oxychloride. This guide is designed to offer a detailed, step-by-step methodology, accompanied by expert insights into the reaction mechanisms, safety considerations, and purification techniques, ensuring a reproducible and efficient synthesis.
Introduction
This compound, also known as 6-chloro-3-methyluracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a versatile scaffold for the synthesis of a variety of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1] The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups to explore structure-activity relationships. This application note details a reliable and efficient protocol for the laboratory-scale synthesis of this important intermediate.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves a condensation reaction to form the pyrimidine ring, followed by a chlorination step to introduce the chloro-substituent.
Figure 1: Overall two-step synthesis of this compound.
Part 1: Synthesis of 1-Methylbarbituric Acid
Reaction Principle
This step involves the base-catalyzed condensation reaction between dimethyl malonate and N-methylurea. Sodium methoxide acts as a strong base to deprotonate the acidic α-carbon of dimethyl malonate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of N-methylurea, followed by an intramolecular cyclization and elimination of methanol to yield the sodium salt of 1-methylbarbituric acid. Subsequent acidification protonates the salt to give the desired product.
Sources
Application Notes and Protocols for the Analytical Characterization of Pyrimidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Pyrimidinone derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The rigorous and unambiguous characterization of these heterocyclic compounds is paramount for ensuring their identity, purity, and stability, which are critical quality attributes in the pharmaceutical industry. This comprehensive guide provides a detailed overview of the key analytical techniques for the structural elucidation and characterization of pyrimidinone compounds. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is designed to be a practical resource, offering not just methodologies but also the scientific rationale behind experimental choices, thereby empowering researchers to develop and validate robust analytical strategies.
Introduction: The Significance of Pyrimidinone Scaffolds
The pyrimidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications as antiviral, anticancer, and antimicrobial agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, including the substitution pattern on the pyrimidinone core. Therefore, precise structural confirmation and purity assessment are non-negotiable aspects of the drug discovery and development process. This application note serves as a practical guide to the multifaceted analytical workflow required for the comprehensive characterization of novel pyrimidinone derivatives.
The Orthogonal Analytical Approach
A robust characterization of pyrimidinone compounds relies on an orthogonal approach, where multiple analytical techniques based on different physicochemical principles are employed. This ensures a comprehensive understanding of the molecule, from its atomic connectivity to its bulk purity. The primary techniques discussed herein are NMR, MS, HPLC, and FTIR, each providing a unique piece of the structural puzzle.
Caption: A comprehensive analytical workflow for pyrimidinone characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for the de novo structure determination of organic molecules, including pyrimidinones.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Causality of Experimental Choices: The choice of deuterated solvent is critical to avoid overwhelming the analyte signals.[1][3] Deuterated chloroform (CDCl₃) is a common starting point for many organic compounds. However, for more polar pyrimidinones or those with exchangeable protons (e.g., N-H), deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange rate of labile protons, allowing for their observation.[4][5]
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrimidinone Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrimidinone Ring CH | 7.0 - 9.0 | Singlet, Doublet | Highly dependent on substituents and their electronic effects. |
| Pyrimidinone N-H | 8.0 - 13.0 | Broad Singlet | Often broad due to quadrupole broadening and exchange. Position is solvent and concentration dependent. |
| Aromatic Substituents | 6.5 - 8.5 | Multiplet | Dependent on the substitution pattern. |
| Aliphatic Substituents | 0.5 - 4.5 | Varies | Chemical shift depends on proximity to heteroatoms and the pyrimidinone ring. |
Source: Data synthesized from multiple spectroscopic resources and literature examples.[4][6]
Protocol 1: ¹H NMR Analysis of a Pyrimidinone Compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrimidinone sample.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.[7]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7] Poor shimming can result in broad and unsymmetrical peaks.[8]
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
To ensure accurate integration for quantitative analysis, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest.[8]
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to deduce the proton environments and their connectivity.
-
¹³C NMR Spectroscopy
Carbon-¹³ NMR provides information about the number of non-equivalent carbons and their chemical environment.
-
Causality of Experimental Choices: Proton-decoupled ¹³C NMR is the most common experiment as it simplifies the spectrum to single lines for each unique carbon, making it easier to interpret. The chemical shifts are highly indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrimidinone Derivatives
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| Pyrimidinone C=O | 150 - 180 | The carbonyl carbon is typically in this downfield region. |
| Pyrimidinone C=C/C=N | 140 - 170 | Aromatic and imine-like carbons. |
| Aromatic Substituent Carbons | 110 - 150 | Dependent on the nature and position of substituents. |
| Aliphatic Substituent Carbons | 10 - 60 | Shielded carbons appearing in the upfield region. |
Source: Synthesized from general organic chemistry principles and pyrimidine-specific literature.[4]
2D NMR Techniques (COSY, HSQC, HMBC)
For complex pyrimidinone structures, 2D NMR experiments are invaluable for establishing definitive atomic connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting structural fragments.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
-
Causality of Experimental Choices: HRMS is essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. This is a critical step in confirming the identity of a newly synthesized pyrimidinone. Electrospray ionization (ESI) is a soft ionization technique well-suited for many pyrimidinone compounds, often producing the protonated molecule [M+H]⁺.
Tandem Mass Spectrometry (MS/MS)
-
Causality of Experimental Choices: MS/MS experiments involve the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule, revealing information about its substructures.[9][10][11][12] The fragmentation patterns are often predictable and can be used to distinguish between isomers.[11][12]
Table 3: Common Fragmentation Pathways for Pyrimidinone Derivatives in ESI-MS/MS
| Precursor Ion | Fragmentation Process | Common Neutral Losses |
| [M+H]⁺ | Cleavage of substituent groups | Loss of alkyl or aryl groups from N or C positions. |
| [M+H]⁺ | Ring cleavage of the pyrimidinone core | Loss of CO, HNCO, or other small neutral molecules. |
| [M+H]⁺ | Retro-Diels-Alder reactions | For fused ring systems. |
Source: Based on general principles of mass spectral fragmentation of heterocyclic compounds.[9][12][13][14]
Protocol 2: HRMS and MS/MS Analysis of a Pyrimidinone Compound
-
Sample Preparation:
-
Prepare a dilute solution of the pyrimidinone compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ESI source.
-
-
Instrument Setup and Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan HRMS spectrum in positive ion mode to determine the accurate mass of the [M+H]⁺ ion.
-
Perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and applying a range of collision energies to induce fragmentation.
-
-
Data Analysis:
-
Use the accurate mass from the HRMS data to calculate the elemental composition using appropriate software.
-
Analyze the fragment ions in the MS/MS spectrum to propose fragmentation pathways and confirm the structure of the pyrimidinone core and its substituents.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for separating, identifying, and quantifying the components in a mixture.[15][16] For pyrimidinone compounds, it is the primary method for determining purity and for quantitative analysis in various matrices.
Reversed-Phase HPLC
-
Causality of Experimental Choices: Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for the analysis of pyrimidinone derivatives.[17] The choice of mobile phase (typically a mixture of water and acetonitrile or methanol) and its pH can be optimized to achieve the desired separation. A UV detector is commonly used, as the pyrimidinone core contains chromophores that absorb UV light.[18][19] The detection wavelength should be set at the λmax of the analyte for optimal sensitivity.[18][20]
Protocol 3: Purity Determination of a Pyrimidinone Compound by Reversed-Phase HPLC
-
Method Development:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
-
Mobile Phase Selection: Begin with a gradient elution from a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) to a high percentage of organic mobile phase (e.g., acetonitrile).[21][22]
-
Detector Wavelength: Determine the λmax of the pyrimidinone compound using a UV-Vis spectrophotometer and set the HPLC detector to this wavelength.[18][20]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[17]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the pyrimidinone compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the prepared sample into the HPLC system.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Caption: A streamlined workflow for HPLC method development and validation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[23][24] It is particularly useful for confirming the presence of key structural features in pyrimidinone compounds.
-
Causality of Experimental Choices: The presence of characteristic absorption bands can confirm the successful synthesis or modification of a pyrimidinone derivative. For example, the presence of a strong carbonyl (C=O) stretch and N-H stretches can confirm the integrity of the pyrimidinone ring.
Table 4: Characteristic FTIR Absorption Bands for Pyrimidinone Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, often broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1640 - 1700 | Strong |
| C=C/C=N Stretch (Ring) | 1500 - 1650 | Medium to strong |
Source: Data compiled from standard FTIR correlation tables and literature on heterocyclic compounds.[5][23][24]
Protocol 4: FTIR Analysis of a Pyrimidinone Compound
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. ATR is often simpler, requiring only placing the solid sample directly on the ATR crystal.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum (of air or the pure KBr pellet).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Interpretation:
-
Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.
-
Compare the spectrum to that of the starting materials to confirm that the desired chemical transformation has occurred.
-
Conclusion
The comprehensive characterization of pyrimidinone compounds is a multi-step process that requires the intelligent application of several complementary analytical techniques. NMR spectroscopy provides the blueprint of the molecular structure, while mass spectrometry confirms the molecular weight and provides clues to the connectivity. HPLC is indispensable for assessing purity and for quantification, and FTIR offers a rapid confirmation of the presence of key functional groups. By following the protocols and understanding the rationale outlined in this guide, researchers and drug development professionals can confidently and accurately characterize their pyrimidinone compounds, ensuring the quality and integrity of their scientific endeavors.
References
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. (2022). National Institutes of Health. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed. [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications. [Link]
-
SYNTHESIS, CHARACTERIZATION PYRIMIDINE. (2020). ResearchGate. [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]
-
ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. (n.d.). Nagoya University. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). De Gruyter. [Link]
-
FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
HPLC chromatogram of purine and pyrimidine compounds. (n.d.). ResearchGate. [Link]
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Spectroscopic analysis of the pyrimidine(6-4)pyrimidone photoproduct: insights into the (6-4) photolyase reaction. (2009). PubMed. [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. [Link]
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Application Note: Structural Elucidation of Pyrimidine Derivatives using 1H and 13C NMR Spectroscopy
Abstract
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents and biologically significant molecules.[1] Unambiguous structural characterization is therefore critical for advancing research and ensuring the integrity of novel compounds. This guide provides an in-depth exploration of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tools for the structural elucidation of these vital heterocyclic compounds. We will detail field-proven protocols, from sample preparation to advanced spectral interpretation, offering researchers and drug development professionals a robust framework for their analytical workflows.
The Foundational Role of NMR in Pyrimidine Characterization
1H and 13C NMR spectroscopy are unparalleled in their ability to provide a comprehensive atomic-level map of a molecule's structure.[1] For pyrimidine derivatives, these techniques are indispensable for confirming identity, purity, and the precise arrangement of substituents on the heterocyclic ring.
Core Principles of 1H NMR for Pyrimidine Analysis
Proton (¹H) NMR provides a wealth of information based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J-coupling).
-
Chemical Shift (δ): The position of a proton signal on the spectrum is dictated by its local electronic environment. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to protons on a benzene ring. For the parent pyrimidine molecule, the proton signals appear at approximately δ 9.27 (H2), 8.78 (H4, H6), and 7.38 (H5) ppm in CDCl₃.[2] The introduction of substituents can dramatically alter these values, providing crucial clues about their position.
-
Spin-Spin Coupling (J-coupling): This phenomenon, mediated through chemical bonds, causes NMR signals of neighboring non-equivalent protons to split into multiple peaks (multiplicity).[3] The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.[4] In a pyrimidine ring, we typically observe 3-bond coupling (³J) between adjacent protons (e.g., H4 and H5) and occasionally longer-range 4-bond coupling (⁴J).[5]
-
Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different chemical environments.
Unveiling the Carbon Skeleton with 13C NMR
While ¹H NMR maps the proton framework, ¹³C NMR provides a direct view of the carbon backbone. Each unique carbon atom in a molecule typically gives rise to a distinct signal.[1] Similar to ¹H NMR, the chemical shifts of pyrimidine carbons are influenced by the electronegative nitrogen atoms and the nature of substituents. Electron-withdrawing groups will shift carbon signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).
Characteristic NMR Data for the Pyrimidine Core
The following tables summarize typical chemical shifts and coupling constants for the unsubstituted pyrimidine ring. These values serve as a baseline for interpreting the spectra of more complex derivatives.
Table 1: Typical ¹H NMR Parameters for Unsubstituted Pyrimidine (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~9.27 | Triplet (t) | ⁴J(H2,H4) = 1.5, ⁴J(H2,H6) = 1.5 |
| H-4, H-6 | ~8.78 | Doublet (d) | ³J(H4,H5) = 5.0, ³J(H6,H5) = 5.0 |
| H-5 | ~7.38 | Triplet (t) | ³J(H5,H4) = 5.0, ³J(H5,H6) = 5.0 |
| Data sourced from ChemicalBook based on Reddy, G.S. et al. J.AM.CHEM.SOC. 84, 336 (1962).[2] |
Table 2: Typical ¹³C NMR Parameters for Unsubstituted Pyrimidine
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C-2 | ~158.5 |
| C-4, C-6 | ~156.8 |
| C-5 | ~121.5 |
| Note: ¹³C chemical shifts can vary significantly with solvent and substitution. |
Experimental Protocols: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[6] The following protocol is designed to ensure high-quality, reproducible results by minimizing common sources of error.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Experimental workflow from sample preparation to data processing.
Step-by-Step Sample Preparation Protocol
-
Solvent Selection: The choice of a deuterated solvent is paramount. It must completely dissolve the analyte without reacting with it.[7] Chloroform-d (CDCl₃) is a common starting point for many nonpolar organic compounds, while DMSO-d₆ is excellent for more polar molecules.[7][8] Using a deuterated solvent prevents the large signal from solvent protons from overwhelming the analyte signals in ¹H NMR.[7]
-
Determine Sample Concentration:
-
For ¹H NMR , a concentration of 5-25 mg of the pyrimidine derivative in 0.6-0.7 mL of solvent is typically sufficient.[6][9]
-
For ¹³C NMR , which is inherently less sensitive, a higher concentration of 20-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[6][9]
-
Causality: Overly concentrated samples can lead to broadened signal lines and difficulty in optimizing the magnetic field homogeneity (shimming), thus degrading spectral resolution.[9]
-
-
Dissolution and Filtration (The Self-Validating Step):
-
Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a small, clean vial.[9] Gentle vortexing or sonication can aid dissolution.
-
Crucial Step: Any undissolved particulate matter must be removed.[8] Draw the solution into a clean Pasteur pipette that has a small plug of glass wool tightly packed at its constriction. Filter the solution directly into a clean, dry NMR tube.
-
Why this is self-validating: The presence of suspended solids will disrupt the homogeneity of the magnetic field, making it impossible to obtain sharp, well-resolved NMR peaks. A properly filtered sample will yield a spectrum with sharp singlets for reference signals (e.g., TMS or residual solvent), validating that the sample is free of resolution-degrading particulates.
-
-
Finalize the Sample:
-
Ensure the sample height in the NMR tube is approximately 4-5 cm, consistent with the detection region of the spectrometer's probe.[6]
-
Cap the NMR tube securely, wipe the outside with a lint-free tissue, and place it in a spinner turbine, adjusting the depth with a gauge.
-
A Logic-Based Approach to Spectral Interpretation
The elucidation of a pyrimidine derivative's structure is a systematic process of integrating data from multiple NMR experiments.
Logical Flow of Structural Elucidation
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Application Note and Protocol: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of Organic Compounds
Abstract
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the detailed analysis of organic compounds, offering unparalleled accuracy and sensitivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of HRMS. It details a robust protocol from sample preparation to data analysis, emphasizing the rationale behind each step to ensure the generation of high-quality, reproducible, and reliable data for the unambiguous identification and characterization of small molecules.
Introduction: The Power of Precise Mass Measurement
In the realm of chemical analysis, the ability to determine the elemental composition of an unknown organic compound is fundamental. High-resolution mass spectrometry provides this capability by measuring the mass-to-charge ratio (m/z) of ions with exceptional precision.[1][2] Unlike nominal mass measurements provided by standard mass spectrometers, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, can distinguish between ions with very small mass differences.[3][4][5][6] This high resolving power is crucial for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
The accurate mass measurement obtained from HRMS allows for the determination of a unique elemental formula, a critical step in the structural elucidation of novel compounds, metabolite identification, impurity profiling, and various applications in pharmaceutical and environmental analysis.[1][7][8][9] This guide will walk you through a systematic approach to leveraging the full potential of HRMS.
The HRMS Workflow: A Conceptual Overview
The successful application of HRMS for organic compound analysis follows a structured workflow. Each stage is critical for the integrity of the final results. This workflow is designed to be a self-validating system, where adherence to best practices at each step ensures the trustworthiness of the generated data.
Figure 1: A generalized workflow for high-resolution mass spectrometry analysis of organic compounds.
Pre-Analysis Protocol: Laying the Foundation for Quality Data
The quality of the data generated by an HRMS instrument is fundamentally dependent on the quality of the sample introduced. Therefore, meticulous sample preparation and thoughtful method development are paramount.
Sample Preparation: Purity is Paramount
The primary goal of sample preparation is to present the analyte of interest to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.[10]
Step-by-Step Protocol for Sample Preparation:
-
Purity Assessment: Before HRMS analysis, it is highly recommended to assess the purity of the sample using techniques like NMR or low-resolution MS.[10] This preliminary check can prevent the misinterpretation of complex spectra arising from impurities.
-
Solvent Selection: The choice of solvent is critical for efficient ionization.
-
Concentration Optimization: The ideal concentration for HRMS analysis typically falls within the range of 1 to 50 µM.[11]
-
Too High Concentration: Can lead to detector saturation, ion suppression, and the formation of adducts, complicating spectral interpretation.
-
Too Low Concentration: May result in a poor signal-to-noise ratio, making it difficult to obtain accurate mass measurements.
-
-
Additive Considerations:
-
Positive Ion Mode: A small amount of formic acid (typically 0.1%) is often added to the sample solution to promote the formation of protonated ions ([M+H]^+).[10]
-
Negative Ion Mode: For acidic compounds, a small amount of a weak base like ammonium hydroxide may be added to facilitate the formation of deprotonated ions ([M-H]^-).
-
-
Final Filtration: It is good practice to filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
Table 1: Recommended Solvents and Additives for ESI-HRMS
| Ionization Mode | Recommended Solvents | Common Additives (Concentration) | Purpose of Additive |
| Positive | Acetonitrile, Methanol, Water | Formic Acid (0.1%) | Promotes protonation ([M+H]^+) |
| Negative | Acetonitrile, Methanol, Water | Ammonium Hydroxide (0.1%) | Promotes deprotonation ([M-H]^-) |
Method Development: Tailoring the Analysis to the Molecule
For samples that are part of a complex mixture or require separation prior to MS analysis, coupling liquid chromatography (LC) with HRMS is the method of choice.
Key Considerations for LC-HRMS Method Development:
-
Column Chemistry: The choice of the stationary phase (e.g., C18, HILIC) should be based on the polarity of the analytes of interest.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with a formic acid or ammonium acetate modifier) and an organic solvent (typically acetonitrile or methanol) is commonly employed to achieve good chromatographic separation.[12]
-
Flow Rate: The flow rate should be optimized for the column dimensions and the specific LC system to ensure sharp, symmetrical peaks.
The Analytical Heart: Instrument Calibration and Data Acquisition
The core of the HRMS analysis lies in the precise calibration of the instrument and the judicious selection of data acquisition parameters.
Instrument Calibration and Tuning: The Key to Accuracy
To achieve high mass accuracy, the mass spectrometer must be meticulously calibrated.[13][14] This process involves introducing a known calibration standard (calibrant) into the instrument and adjusting the instrument's parameters to ensure that the measured masses of the calibrant ions match their known theoretical masses.[13][15]
Calibration Best Practices:
-
Frequency: Mass axis calibration should be performed regularly, ideally at the beginning of each analytical run.[13]
-
Calibrant Selection: The calibrant should produce a series of ions that span the desired mass range of the analysis.[15] A good calibrant provides a stable and consistent signal.[15]
-
Internal vs. External Calibration:
-
External Calibration: The calibrant is introduced before the analysis of the samples.
-
Internal Calibration (Lock Mass): A known compound is continuously infused alongside the analyte, allowing for real-time correction of any mass drift during the analysis, which can provide higher mass accuracy.[13]
-
Data Acquisition: Capturing the Molecular Signature
Modern HRMS instruments offer various data acquisition modes. The choice of mode depends on the analytical goal, whether it's targeted quantification or non-targeted screening and identification.
Common Data Acquisition Modes:
-
Full Scan MS: In this mode, the instrument scans a wide m/z range, providing a comprehensive overview of all ionizable compounds in the sample.[16] This is the primary mode for determining the accurate mass of the parent ion.
-
Data-Dependent Acquisition (DDA): The instrument performs a full scan, and then automatically selects the most intense precursor ions for fragmentation (MS/MS).[17] This provides structural information about the selected compounds.
-
Data-Independent Acquisition (DIA): All ions within a specified m/z range are fragmented, providing a comprehensive fragmentation map of the entire sample.[12] This is particularly useful for untargeted metabolomics and screening studies.
Table 2: Typical HRMS Acquisition Parameters for Organic Compound Analysis
| Parameter | Typical Setting | Rationale |
| Mass Range (m/z) | 100 - 1000 | Covers the typical mass range for small organic molecules. |
| Resolution | 60,000 - 120,000 (at m/z 200) | Sufficient to resolve most isobaric interferences and achieve high mass accuracy.[11][18] |
| Polarity | Positive or Negative | Depends on the acidic or basic nature of the analyte. |
| AGC Target | 1e6 (Full Scan), 5e5 (MS/MS) | Automatic Gain Control prevents overfilling of the ion trap, ensuring good mass accuracy.[17] |
| Maximum Injection Time | 100 ms (Full Scan), 50 ms (MS/MS) | Balances sensitivity with scan speed, especially important for LC-coupled experiments.[17] |
Post-Analysis: Transforming Data into Knowledge
The raw data generated by the HRMS instrument requires sophisticated software for processing and interpretation.
Figure 2: A detailed workflow for the processing and analysis of HRMS data for organic compound identification.
Data Processing: Extracting the Elemental Formula
The cornerstone of HRMS data analysis is the determination of the elemental formula from the accurate mass of the precursor ion.[19]
Step-by-Step Data Processing Protocol:
-
Peak Detection and Mass Assignment: The software identifies the peaks in the mass spectrum and assigns an accurate m/z value to each.
-
Elemental Formula Generation: Based on the accurate mass, the software generates a list of possible elemental formulas within a specified mass tolerance (typically < 5 ppm).[20]
-
Isotopic Pattern Matching: The software compares the theoretical isotopic pattern of the candidate formulas with the experimentally observed isotopic pattern. This is a powerful tool for confirming the elemental composition, as the relative abundances of the isotopes of elements like carbon, chlorine, and bromine are distinctive.
Structural Confirmation with MS/MS
While accurate mass provides the elemental formula, MS/MS data is often required for the definitive structural elucidation of an unknown compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the connectivity of the atoms within the molecule.
Ensuring Data Integrity: Good Laboratory Practices (GLP)
Adherence to Good Laboratory Practice (GLP) is essential for ensuring the quality, reliability, and integrity of the data generated.[21][22] This includes:
-
Standard Operating Procedures (SOPs): All procedures, from sample preparation to data analysis, should be documented in detailed SOPs.[23]
-
Instrument Maintenance and Performance Verification: Regular maintenance and performance checks of the HRMS instrument are crucial.[23]
-
Data Traceability: All data, from raw files to final reports, should be securely stored and traceable.[24]
Conclusion
High-resolution mass spectrometry is a powerful and versatile technique for the analysis of organic compounds. By following a systematic and well-documented protocol, researchers can generate high-quality, accurate, and reliable data that can be used with confidence for structural elucidation, impurity profiling, and a wide range of other applications in scientific research and drug development. The key to success lies not just in the sophisticated instrumentation, but in the meticulous execution of each step of the analytical workflow.
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Application Notes & Protocols: Strategic Synthesis of Novel Antimicrobial Agents
A Guide for Researchers and Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new anti-infective agents. The ability of pathogens to rapidly evolve and neutralize the efficacy of existing drugs presents a formidable challenge to global health.[1][2] Consequently, synthetic chemistry has become a critical frontline in this battle, moving beyond traditional antibiotic scaffolds to create novel molecules that can circumvent established resistance mechanisms.[3][4]
This guide provides an in-depth exploration of modern synthetic strategies for the development of new antimicrobial agents. It is designed for researchers at the bench, offering not just protocols, but the strategic rationale behind the synthetic choices and the essential validation techniques required to confirm biological activity. We will delve into key areas of innovation, including the synthesis of molecules that disrupt bacterial communication, mimic natural defense peptides, and are assembled using highly efficient chemical reactions.
Section 1: Strategic Approaches to Antimicrobial Synthesis
The modern synthesis of antimicrobial agents is characterized by a departure from broad-spectrum "magic bullets" towards more targeted and nuanced strategies. These approaches often aim to disarm pathogens rather than kill them outright, thereby imposing less selective pressure for the development of resistance.[5] Other strategies focus on creating molecules that are fundamentally different from existing antibiotics, targeting novel cellular machinery.[6]
A. Targeting Bacterial Communication: Synthesis of Quorum Sensing Inhibitors
Expertise & Rationale: Bacteria coordinate collective behaviors, such as biofilm formation and virulence factor production, through a cell-to-cell communication system known as quorum sensing (QS).[7] This system relies on the production and detection of small signaling molecules called autoinducers.[7][8] By synthetically creating molecules that interfere with this signaling pathway, it's possible to inhibit virulence without directly killing the bacteria, a strategy believed to slow the emergence of resistance.[5][8] Quinazolinone-based compounds have emerged as a promising class of quorum sensing inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa.[7] They often act by antagonizing the PqsR receptor, a key transcriptional regulator in the pqs QS system.[7][9]
The following diagram illustrates the general principle of quorum sensing and the intervention point for a synthetic inhibitor.
Caption: Workflow of Quorum Sensing (QS) and inhibition by a synthetic agent.
This protocol is based on established methods for creating the quinazolinone core, a key scaffold for PqsR antagonists.[7] The rationale is a two-step process starting from readily available anthranilic acid derivatives.
Step 1: Synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Reagents & Setup:
-
Anthranilic acid (1 equivalent)
-
Ammonium thiocyanate (1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Suspend anthranilic acid in the anhydrous solvent within the reaction flask.
-
Add ammonium thiocyanate to the suspension.
-
Heat the mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a cold non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum. Characterize using NMR and Mass Spectrometry.
-
Step 2: S-Alkylation to Introduce Side Chains
-
Reagents & Setup:
-
2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)
-
Base (e.g., Potassium carbonate, K₂CO₃) (1.5 equivalents)
-
Polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the quinazolinone starting material in DMF in the reaction flask.
-
Add the base (K₂CO₃) to the solution and stir for 15-20 minutes at room temperature to deprotonate the thiol.
-
Add the desired alkyl halide dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 8-12 hours or until completion as indicated by TLC.
-
Quench the reaction by pouring the mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure S-alkylated quinazolinone.
-
Dry the final compound and confirm its structure and purity via NMR, Mass Spectrometry, and HPLC.
-
B. Mimicking Nature: Synthesis of Antimicrobial Peptidomimetics
Expertise & Rationale: Antimicrobial peptides (AMPs) are a vital component of the innate immune system in many organisms.[10] They typically function by disrupting bacterial cell membranes. However, natural AMPs suffer from significant drawbacks for therapeutic use, including high production costs and susceptibility to enzymatic degradation by proteases.[11][12] Peptidomimetics are molecules that mimic the structural and functional attributes of peptides—such as amphiphilicity and cationic character—but are built from non-natural backbones.[12] This strategy imparts protease resistance and allows for greater synthetic flexibility, making them a highly attractive new generation of antimicrobial agents.[11][12]
This diagram shows a simplified iterative workflow for building a short peptidomimetic chain, a common strategy in their synthesis.
Caption: Solid-phase synthesis workflow for a peptidomimetic oligomer.
This protocol outlines a general procedure for the solid-phase synthesis of a simple peptidomimetic oligomer, a foundational technique in this field.
-
Resin Preparation & First Monomer Coupling:
-
Swell a suitable solid support resin (e.g., Rink Amide resin) in a solvent like DMF for 30 minutes in a peptide synthesis vessel.
-
Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution (2 x 10-minute treatments).
-
Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM) and then DMF again.
-
In a separate vial, pre-activate the first Fmoc-protected peptidomimetic monomer (1.5 equivalents) with a coupling agent like HBTU (1.5 equivalents) and a base like DIPEA (3 equivalents) in DMF for 5 minutes.
-
Add the activated monomer solution to the resin and agitate for 2-4 hours.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Iterative Cycle):
-
Deprotection: Remove the Fmoc group from the newly coupled monomer with 20% piperidine in DMF as described above.
-
Wash: Wash the resin thoroughly.
-
Coupling: Pre-activate and couple the next Fmoc-protected monomer as described in Step 1.
-
Repeat: Continue this deprotection-wash-coupling cycle for each monomer until the desired sequence length is achieved.
-
-
Cleavage and Deprotection:
-
After the final monomer is coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptidomimetic from the resin and remove side-chain protecting groups.
-
Filter to separate the resin and collect the filtrate containing the crude product.
-
-
Purification and Characterization:
-
Precipitate the crude peptidomimetic from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by Mass Spectrometry (e.g., ESI-MS) and analytical HPLC.
-
C. Efficient Assembly: The Role of Click Chemistry
Expertise & Rationale: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry," is a powerful tool for synthesizing complex molecules from simpler building blocks.[13][14] Its high efficiency, mild reaction conditions, and biocompatibility make it ideal for drug discovery.[13] In antimicrobial synthesis, click chemistry can be used to link different pharmacophores, conjugate molecules to targeting moieties, or rapidly generate libraries of compounds for screening.[14][15] The resulting 1,2,3-triazole ring is not just a passive linker; it is a stable, polar, and hydrogen-bond-accepting moiety that can favorably interact with biological targets.[14]
This diagram illustrates the fundamental transformation in a CuAAC reaction.
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This protocol describes a general method for coupling an azide-functionalized fragment with an alkyne-functionalized fragment.
-
Reagents & Setup:
-
Azide-containing molecule (Fragment A, 1 equivalent)
-
Alkyne-containing molecule (Fragment B, 1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)
-
Sodium ascorbate (0.1 - 0.2 equivalents)
-
Solvent system (e.g., a 1:1 mixture of t-butanol and water)
-
Schlenk flask or standard round-bottom flask.
-
-
Procedure:
-
Dissolve Fragment A (azide) and Fragment B (alkyne) in the t-butanol/water solvent system in the reaction flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product using flash column chromatography on silica gel.
-
Characterize the final triazole-linked compound by NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Section 2: Protocol for Biological Validation
The synthesis of a novel compound is only the first step. A robust, reproducible method to assess its biological activity is paramount. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro efficacy of a potential antimicrobial agent.[16]
Protocol: Broth Microdilution for MIC Determination
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative, scalable, and standardized method recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18]
-
Preparation of Materials:
-
Bacterial Inoculum: From a fresh agar plate, pick several well-isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213). Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Antimicrobial Stock Solution: Prepare a concentrated stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (MHB) for most non-fastidious bacteria.[19]
-
96-Well Microtiter Plate: Use sterile, U-bottom or flat-bottom plates.
-
-
Assay Setup (Serial Dilution):
-
Add 50 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.
-
Prepare a 2x working solution of your compound. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Add no compound to it.
-
Well 12 will serve as the sterility control (no bacteria). Add no compound or bacteria to it.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the drug and bacteria to their final 1x concentrations. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate visually (or with a plate reader) for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent (the first well from the left) that shows no visible growth (i.e., is clear).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation
Summarize the quantitative results from the MIC assays in a clear, structured table.
| Compound ID | Target Organism | MIC (µg/mL) |
| QSI-Bn-01 | P. aeruginosa PAO1 | 64 |
| QSI-Bn-01 | S. aureus ATCC 29213 | >128 |
| PepM-05 | P. aeruginosa PAO1 | 32 |
| PepM-05 | S. aureus ATCC 29213 | 8 |
| PepM-05 | E. coli ATCC 25922 | 16 |
| Click-AB-03 | S. aureus ATCC 29213 | 16 |
| Vancomycin | S. aureus ATCC 29213 | 1 |
Table 1: Example MIC data for newly synthesized compounds against common bacterial strains. Vancomycin is included as a positive control.
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Application Notes & Protocols: Efficient One-Pot Synthesis of Dihydropyrimidin-2-(1H)-ones
Introduction: The Enduring Relevance of Dihydropyrimidin-2-(1H)-ones
Dihydropyrimidin-2-(1H)-ones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant and sustained interest within the fields of medicinal chemistry and drug development. Their molecular scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, certain DHPMs function as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1] The synthesis of this privileged heterocyclic nucleus is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction that has been a cornerstone of heterocyclic chemistry for over a century.[1][2]
The classical Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3] While elegant in its simplicity, the original protocol often suffered from harsh reaction conditions and low yields, particularly with substituted or aliphatic aldehydes.[4][5] This has spurred continuous innovation, leading to the development of a multitude of improved one-pot methodologies. These modern approaches leverage diverse catalytic systems and energy sources to enhance reaction efficiency, shorten reaction times, and broaden the substrate scope, all while aligning with the principles of green chemistry.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern one-pot synthesis methods for dihydropyrimidin-2-(1H)-ones. We will delve into the mechanistic underpinnings of the Biginelli reaction and present a selection of field-proven protocols, offering insights into the rationale behind experimental choices and providing a platform for the efficient synthesis of these valuable compounds.
The Biginelli Reaction: A Mechanistic Overview
The Biginelli reaction is a classic example of a multicomponent reaction, where three starting materials react in a single synthetic operation to form a complex product. This atom-economical process is typically catalyzed by Brønsted or Lewis acids.[1][3] The reaction mechanism is generally understood to proceed through a series of bimolecular reactions.[1]
A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then undergoes nucleophilic attack by the enol form of the β-ketoester. Subsequent cyclization via intramolecular condensation between the remaining urea nitrogen and the ketone carbonyl group, followed by dehydration, affords the final dihydropyrimidin-2-(1H)-one.[6]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Pyrimidinone Synthesis
Introduction: Navigating the Complexities of Pyrimidinone Synthesis
Welcome to the Technical Support Center for Pyrimidinone Synthesis. Pyrimidinones, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives, are cornerstone scaffolds in medicinal chemistry and drug development, valued for a wide range of biological activities.[1] The Biginelli reaction, a one-pot, three-component condensation, remains a fundamental and widely used method for their synthesis due to its efficiency and use of readily available starting materials.[2][3][4][5][6]
However, like many multicomponent reactions, the Biginelli synthesis and related methods can be sensitive to reaction conditions, leading to unexpected side reactions and the formation of troublesome byproducts. These impurities not only reduce the yield of the desired product but also introduce significant challenges in purification and characterization.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot these common issues. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your experimental design. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent the formation of common byproducts in your pyrimidinone synthesis workflows.
Troubleshooting Guides & FAQs
This section addresses specific, frequently encountered issues during pyrimidinone synthesis. Each answer provides a mechanistic explanation for the problem and a series of actionable troubleshooting steps.
Q1: My Biginelli reaction has a low yield and multiple spots on the TLC plate. What are the most common competing side reactions?
A1: Low yields in the Biginelli reaction are often a direct result of competing reaction pathways that consume the starting materials. The primary culprits are the Knoevenagel condensation and the Hantzsch dihydropyridine synthesis. The reaction's outcome is a delicate balance between three potential pathways, dictated by the initial condensation events.
Mechanistic Insight: The Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea. This intermediate is then attacked by the enolate of the β-ketoester. However, the aldehyde can also react directly with the active methylene group of the β-ketoester in a Knoevenagel condensation , or the β-ketoester can react with the aldehyde and an ammonia source (if present, or from urea decomposition) to form a Hantzsch-type dihydropyridine .[7][8]
Troubleshooting Steps:
-
Catalyst Selection is Critical:
-
Classical Brønsted acids (like HCl) can sometimes promote the Knoevenagel condensation.[9]
-
Lewis acids (e.g., FeCl₃, InBr₃, ZnCl₂) are often more effective as they preferentially activate the aldehyde towards condensation with urea, favoring the desired N-acyliminium ion pathway.[3][4][8] Screen a variety of Lewis acids to find the optimal catalyst for your specific substrates.
-
-
Control Reaction Stoichiometry:
-
Ensure precise stoichiometry. An excess of the β-ketoester or aldehyde can push the equilibrium towards the Knoevenagel condensation product.
-
-
Optimize Temperature and Reaction Time:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC).[7][10] Running the reaction for too long or at too high a temperature can lead to byproduct formation or degradation of the desired product. Some reactions may benefit from milder conditions, while others require higher temperatures to drive the cyclization to completion.[8][10]
-
-
Verify Reagent Purity:
Caption: Competing pathways in pyrimidinone synthesis.
Q2: My crude product is difficult to purify, and I suspect the presence of an uncyclized intermediate. How can I confirm this and force the reaction to completion?
A2: The presence of an open-chain ureide intermediate is a common issue, especially with sterically hindered substrates or when reaction conditions are not optimal.[9] This intermediate is formed after the initial condensation but fails to undergo the final intramolecular cyclization and dehydration step to form the pyrimidinone ring.
Mechanistic Insight: The final step of the Biginelli reaction is an acid-catalyzed intramolecular cyclization followed by dehydration. If the acid catalyst is too weak, the concentration is too low, or the reaction temperature is insufficient to overcome the activation energy, the reaction can stall at the open-chain ureide stage.
Troubleshooting Steps:
-
Increase Catalyst Strength/Loading:
-
If you are using a mild acid catalyst, consider switching to a stronger one or increasing the catalytic loading. This will enhance the rate of the final cyclization-dehydration step.[9]
-
-
Increase Reaction Temperature:
-
Heating the reaction mixture, often to the reflux temperature of the solvent (e.g., ethanol or THF), provides the necessary activation energy for the ring closure.[9] If the reaction is being run at room temperature, a moderate increase in heat may be all that is required.
-
-
Analytical Confirmation:
-
¹H NMR: The open-chain intermediate will show distinct signals that are absent in the final cyclized product. Look for two separate NH protons (one from the urea moiety and one newly formed amide) and characteristic signals for the linear backbone.
-
Mass Spectrometry (MS): The intermediate will have a molecular weight corresponding to the sum of the three reactants minus one molecule of water (from the initial imine formation). The final DHPM product will have a molecular weight corresponding to the sum of the reactants minus two molecules of water.
-
Caption: General troubleshooting workflow for byproduct identification.
Analytical Protocols for Byproduct Identification
Definitive identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is the most robust approach.[11][12]
Data Presentation: Comparative Analysis of Product vs. Byproducts
The following table summarizes key analytical features that can help distinguish the desired DHPM product from common byproducts.
| Compound Type | Key ¹H NMR Features (Typical δ, ppm) | Key ¹³C NMR Features (Typical δ, ppm) | Mass Spec (LC-MS) | HPLC Characteristics |
| Desired DHPM Product | C4-H (d, ~5.1-5.3), N1-H (s, ~7.5-8.0), N3-H (s, ~9.0-9.5) | C2=O (~152), C4 (~54), C5 (~100), C6 (~148) | [M+H]⁺ = Σ(Reactants) - 2H₂O | Typically a well-defined, moderately polar peak. |
| Knoevenagel Adduct | Olefinic proton (s, ~7.5), absence of C4-H methine proton and NH signals. | Two C=O signals, olefinic carbons (~120-140). | [M+H]⁺ = Aldehyde + Ketoester - H₂O | Often less polar than the DHPM product. |
| Hantzsch Byproduct | Dihydropyridine protons, distinct NH signal. | Signals characteristic of a dihydropyridine ring. | [M+H]⁺ = Aldehyde + 2x Ketoester + NH₃ - 2H₂O | Polarity can vary widely based on substituents. |
| Open-Chain Ureide | Two distinct NH signals, complex aliphatic region, absence of C4-H doublet. | Multiple C=O signals. | [M+H]⁺ = Σ(Reactants) - H₂O | Typically more polar than the final DHPM product. |
Experimental Protocol: HPLC-MS Analysis
This protocol provides a general method for analyzing a crude Biginelli reaction mixture to identify the main product and potential byproducts.
Objective: To separate and identify components of a crude reaction mixture.
Materials:
-
Crude reaction mixture
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: a. Dissolve a small amount (~1 mg) of the crude reaction mixture in 1 mL of a 50:50 ACN/Water mixture. b. Vortex until fully dissolved. If solids remain, centrifuge the sample and use the supernatant. c. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions (Example Gradient):
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: 100 - 1000 m/z
-
Capillary Voltage: 3.5 kV
-
Gas Flow/Temperature: Optimize for the specific instrument.
-
-
Data Analysis: a. Integrate the peaks in the UV chromatogram. b. For each major peak, extract the mass spectrum. c. Compare the observed m/z values with the calculated theoretical masses for the expected product and the potential byproducts listed in the table above. The high resolution of modern mass spectrometers allows for unambiguous molecular formula determination.[11]
References
-
Alvim, H.G.O., da Silva, J.E.N., & Neto, B.A.D. (2014). What do we know about multicomponent reactions? Mechanisms and trends for the Biginelli, Hantzsch, Mannich, Passerini and Ugi MCRs. RSC Advances, 4, 54282–54299. [Link]
-
Butt, M. S., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3695. [Link]
-
Taylor & Francis. (2018). Biginelli reaction – Knowledge and References. Taylor & Francis Online. [Link]
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Wipf, P., & Hopkins, T. D. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 369. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Chemistry of Life: A Technical Support Center for Working with Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide practical, field-proven insights into the safe and effective handling of this vital class of compounds. Pyrimidine and its derivatives are fundamental scaffolds in numerous biological processes and form the backbone of many therapeutic agents.[1][2][3] However, their diverse functionalities also necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This center moves beyond generic guidelines to offer specific troubleshooting advice and answers to frequently encountered challenges in the laboratory.
Section 1: Troubleshooting Guide - Proactive Safety and Problem Resolution
This section addresses common issues encountered during the handling and use of pyrimidine derivatives, providing solutions grounded in established safety principles.
Question: I've noticed a fine powder of a pyrimidine derivative has become airborne in my workspace. What are the immediate steps I should take?
Answer: Airborne powders of active pharmaceutical ingredients (APIs), including many pyrimidine derivatives, pose a significant inhalation risk. Your immediate actions should prioritize personal safety and containment:
-
Cease all work immediately. Extinguish any open flames and turn off ignition sources, as fine organic powders can be flammable.
-
Evacuate the immediate area. Alert colleagues in the vicinity to the situation.
-
If you believe you have inhaled the powder, seek medical attention promptly. Inform your supervisor and consult the Safety Data Sheet (SDS) for specific first-aid measures.
-
Restrict access to the contaminated area. Post warning signs to prevent unauthorized entry.
-
Assess the situation from a safe distance. If the spill is minor and you are trained and equipped to handle it, you may proceed with cleanup. For larger spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.
Causality Insight: The primary concern with airborne powders is respiratory exposure. Many fine chemical dusts can also create an explosive atmosphere if their concentration in the air reaches the lower explosion limit (LEL). Prompt evacuation and control of ignition sources mitigate these immediate dangers.
Question: My pyrimidine derivative is not dissolving as expected in the chosen solvent for my reaction. Can I heat it?
Answer: Exercising caution when heating chemical compounds, especially those with limited solubility data, is crucial. Before applying heat:
-
Consult the Safety Data Sheet (SDS). The SDS will provide information on the compound's thermal stability, flash point, and potential for thermal decomposition, which may release toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[4]
-
Consider alternative solvents. A solubility test with a small amount of your derivative in a panel of solvents could reveal a more suitable option, avoiding the need for heating.
-
If heating is necessary, use a controlled heating method. A heating mantle with a stirrer, an oil bath, or a temperature-controlled hot plate are preferable to an open flame.
-
Work in a well-ventilated fume hood. This will protect you from any vapors that may be released upon heating.
-
Start with a low temperature and gradually increase it. Monitor the dissolution process closely. Avoid aggressive heating, which could lead to decomposition.
Expert Tip: Sonication is a valuable technique for dissolving stubborn compounds at room temperature, potentially avoiding the risks associated with heating.
Question: I've accidentally mixed a pyrimidine derivative with a strong oxidizing agent. What are the potential hazards and what should I do?
Answer: Mixing pyrimidine derivatives with strong oxidizing agents can lead to vigorous, potentially explosive reactions.[4] The nitrogen-containing ring can be susceptible to oxidation.
-
Do not attempt to move or handle the mixture.
-
Immediately clear the area and alert others.
-
Contact your EHS department or emergency response team. Provide them with the names and approximate quantities of the chemicals involved.
-
From a safe distance, observe for any signs of reaction, such as gas evolution, color change, or an increase in temperature.
Self-Validating System: Always conduct a thorough chemical compatibility check before mixing reagents. Reputable chemical suppliers and safety resources provide compatibility charts. When in doubt, assume incompatibility and perform a small-scale test under controlled conditions.
Section 2: Frequently Asked Questions (FAQs) - A Proactive Approach to Safety
This section provides concise answers to common questions regarding the day-to-day handling of pyrimidine derivatives.
Q1: What is the minimum Personal Protective Equipment (PPE) required when working with pyrimidine derivatives?
A1: The minimum PPE includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6] However, the specific type of glove and the need for additional protection, such as a face shield or respiratory protection, will depend on the specific derivative and the procedure being performed. Always consult the SDS for detailed PPE recommendations.[7] For instance, nitrile or neoprene gloves are often recommended over latex.[6]
Q2: How should I properly store my pyrimidine derivatives?
A2: Pyrimidine derivatives should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4][5] The container should be tightly sealed to prevent the absorption of moisture, which can degrade the compound.[8] Flammable pyrimidine derivatives must be stored in a designated flammables cabinet.[9]
Q3: What are the primary health hazards associated with pyrimidine derivatives?
A3: The hazards can vary significantly depending on the specific derivative.[10][11] Some may cause skin and eye irritation upon contact.[5][12] Inhalation of dusts or vapors can lead to respiratory tract irritation, headaches, and dizziness.[6] Certain derivatives may have higher toxicity, including potential mutagenic or carcinogenic effects.[1][10] Always review the toxicological information in the SDS before handling a new compound.
Q4: How do I dispose of waste containing pyrimidine derivatives?
A4: Waste containing pyrimidine derivatives must be treated as hazardous chemical waste.[13] It should be collected in a clearly labeled, sealed container.[5] Do not mix it with other waste streams unless you have confirmed compatibility. Follow your institution's specific guidelines for hazardous waste disposal.
Q5: What should I do in case of a small liquid spill of a pyrimidine derivative solution?
A5: For a small, low-toxicity spill, you can typically manage the cleanup yourself if you are trained and have the proper equipment.[14] Ensure the area is well-ventilated, wear your PPE, and use an inert absorbent material to contain and soak up the spill.[15] The contaminated absorbent should then be placed in a sealed bag for hazardous waste disposal.[15]
Section 3: Experimental Protocols - Ensuring Safety in Practice
Protocol for a Small-Scale Liquid Spill of a Pyrimidine Derivative
This protocol outlines the steps for cleaning up a liquid spill of less than 100 mL.
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated by working in a fume hood or opening a window if safe to do so.[15]
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves.[7]
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[15]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.[15]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., soapy water, followed by a rinse), as recommended by the SDS.
-
Dispose of Waste: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.
-
Remove PPE and Wash Hands: Remove your PPE, disposing of the gloves in the hazardous waste. Wash your hands thoroughly with soap and water.
-
Report the Incident: Report the spill to your supervisor or EHS department as required by your institution's policy.
Workflow for Pyrimidine Derivative Waste Disposal
The proper disposal of chemical waste is paramount for laboratory and environmental safety. The following diagram illustrates a typical workflow.
Caption: Workflow for the safe disposal of pyrimidine derivative waste.
Section 4: Data Presentation - Hazard Reference Table
This table summarizes key safety information for representative pyrimidine derivatives. Note: This is not an exhaustive list, and you must always consult the specific SDS for the compound you are using.
| Compound | Primary Hazards | Recommended Glove Material | Incompatible Materials |
| Pyrimidine | Flammable liquid and vapor, skin/eye irritant[4][5] | Nitrile, Neoprene | Strong oxidizing agents, strong acids, acid chlorides[4] |
| 5-Fluorouracil | Highly toxic, teratogen, carcinogen | Double-gloving with chemotherapy-rated gloves | Strong oxidizing agents |
| Cytosine | May cause skin and eye irritation | Nitrile | Strong oxidizing agents |
| Thymine | Generally low hazard | Nitrile | Strong oxidizing agents |
Section 5: Visualizing Safety - Spill Response Logic
The following diagram outlines the decision-making process when encountering a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]
-
Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. MDPI. Available from: [Link]
-
Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. University of Basrah. Available from: [Link]
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. National Institutes of Health. Available from: [Link]
-
Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. Available from: [Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed. Available from: [Link]
-
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information. Available from: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]
-
An overview on synthesis and biological activity of pyrimidines. ResearchGate. Available from: [Link]
-
CHEMICAL SPILL PROCEDURES. UNC Charlotte Environmental Health and Safety. Available from: [Link]
-
Pyrimidine Metabolism. SMPDB. Available from: [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational and Environmental Safety Office. Available from: [Link]
-
Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers. Available from: [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available from: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Available from: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Available from: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link]
-
Salvage of circulating pyrimidine nucleosides in the rat. PubMed. Available from: [Link]
-
Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. PubMed. Available from: [Link]
-
PYRIMIDINE 99% MSDS. Loba Chemie. Available from: [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. Available from: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]
-
Cytotoxic Spill Cleanup Procedure. The University of British Columbia. Available from: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available from: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]
-
Thiamine. Wikipedia. Available from: [Link]
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Technical Support Center: Catalyst-Free Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for catalyst-free pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging catalyst-free methodologies to construct pyrimidine scaffolds. As the demand for greener, simpler, and more cost-effective synthetic routes grows, catalyst-free approaches have become increasingly attractive.[1][2] However, these methods can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate the intricacies of these reactions and optimize your outcomes.
Section 1: Frequently Asked Questions (FAQs) & Common Issues
This section addresses the most common challenges encountered during the catalyst-free synthesis of pyrimidine derivatives, particularly through multicomponent reactions like the Biginelli condensation.
Q1: My catalyst-free Biginelli reaction is resulting in very low yields or failing completely. What are the primary causes?
A1: Low or no yield in a catalyst-free Biginelli-type reaction is a frequent hurdle. While the reaction is robust, its efficiency under catalyst-free conditions is highly sensitive to several interconnected factors. The primary culprits are often insufficient activation energy, suboptimal physical state of reactants, and unfavorable reaction kinetics.
Causality & Explanation: The classical Biginelli reaction is acid-catalyzed, where the catalyst activates the aldehyde for nucleophilic attack.[3][4] In a catalyst-free environment, thermal energy is the primary driver. If the temperature is too low, the initial condensation steps, particularly the formation of the key iminium intermediate from the aldehyde and urea/thiourea, will not proceed at a reasonable rate.[4] Furthermore, many catalyst-free protocols are performed under solvent-free or "neat" conditions.[2][5] For the reaction to proceed, the reactants must form a homogenous melt or eutectic mixture to allow for effective molecular collisions. If the melting points of your substrates are too high, a solid-state reaction may be too slow to be practical.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield catalyst-free reactions.
Recommended Actions:
-
Optimize Temperature: For solvent-free reactions, gradually increase the temperature in 10°C increments (e.g., from 90°C to 120°C) and monitor reaction progress by Thin Layer Chromatography (TLC).[5] Be aware that excessive heat can cause degradation.
-
Ensure Reactant Purity: Impurities in starting materials can inhibit the reaction.[6] Recrystallize or distill aldehydes, β-ketoesters, and urea/thiourea if purity is questionable.
-
Consider Alternative Energy Sources: If thermal heating is insufficient, mechanical or electromagnetic energy can be more effective.
-
Microwave Irradiation: Microwaves directly couple with polar molecules in the reaction, leading to rapid and uniform heating that can dramatically reduce reaction times and improve yields.[1]
-
Ultrasound Irradiation: Sonication promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[7][8]
-
Ball Milling (Mechanochemistry): Grinding reactants together in a ball mill provides the mechanical energy needed to overcome activation barriers in the solid state, often yielding pure products without any solvent.[2][9]
-
Q2: My reaction produces a complex mixture of side products that are difficult to separate from the desired pyrimidine. What are these byproducts and how can I minimize them?
A2: Side product formation is a common issue, especially when reaction conditions are not optimized. In the context of a Biginelli-type synthesis, the most common side products are Hantzsch-type dihydropyridines and various open-chain intermediates or self-condensation products of the reactants.
Causality & Explanation: The Biginelli reaction is a delicate interplay of condensations and cyclizations. A key step is the cyclization involving the urea/thiourea component to form the six-membered pyrimidine ring.[3][4] If this step is slow or disfavored, alternative pathways can dominate.
-
Hantzsch Dihydropyridine Formation: This is a competing multicomponent reaction that can occur if the β-dicarbonyl compound reacts with the aldehyde and itself (or another equivalent) before the urea can be incorporated. This pathway is more common when using ammonia sources other than urea but can still be a minor byproduct.
-
Aldehyde Self-Condensation: Aldehydes, particularly aliphatic ones, can undergo self-aldol condensation, especially at elevated temperatures, leading to polymers or other undesired products.[10]
-
Knoevenagel Condensation Product: The aldehyde and the β-dicarbonyl compound can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl intermediate. If this intermediate does not proceed to react with urea, it may be isolated as a byproduct.
Preventative Measures & Optimization:
-
Stoichiometry Control: While a slight excess of urea/thiourea (e.g., 1.2-1.5 equivalents) is often used to push the equilibrium towards the pyrimidine product, a large excess can sometimes complicate purification. Start with a 1:1:1.2 ratio of aldehyde:β-dicarbonyl:urea and optimize from there.
-
Order of Addition (in solvent-based systems): Although less common in catalyst-free solventless protocols, if you are adapting a protocol to a high-boiling solvent, pre-mixing the aldehyde and urea before adding the β-dicarbonyl compound can sometimes favor the desired reaction pathway.
-
Reaction Monitoring: Use TLC to track the reaction. If you observe the formation of multiple products early on, it's a sign that the conditions are not selective. Stop the reaction once the main product spot on the TLC plate is maximized to prevent subsequent degradation or further side product formation.
Q3: I am using a solvent-free, thermal approach, and my reaction mixture is solidifying or becoming a thick, unmanageable tar. What is happening?
A3: This issue typically points to two possibilities: either the product is precipitating out of the molten reaction mixture as it forms, or polymerization/degradation of a starting material is occurring.
Causality & Explanation:
-
Product Precipitation: Dihydropyrimidinones (DHPMs), the products of the Biginelli reaction, are often highly crystalline solids with melting points higher than the reaction temperature. As the product forms, it can crystallize out, leading to a thick slurry or complete solidification. This is often a positive sign, indicating high product formation.[5]
-
Polymerization/Degradation: Aromatic aldehydes are generally stable, but aliphatic aldehydes or those with sensitive functional groups can polymerize or degrade at high temperatures, resulting in a dark, tarry mixture.[10] This is detrimental to the reaction and complicates purification immensely.
Troubleshooting & Best Practices:
| Observation | Probable Cause | Recommended Action |
| Solidification into a crystalline mass | High-yielding reaction; product is precipitating. | Continue heating for the prescribed time with vigorous mechanical stirring if possible. After cooling, the solid can often be triturated with a solvent like cold ethanol or water to remove unreacted starting materials.[1][5] |
| Formation of a dark, viscous tar | Polymerization or degradation of starting materials. | Lower the reaction temperature and increase the reaction time. If this fails, switch to a more energy-efficient, lower-temperature method like ultrasound or ball milling.[2] Ensure the aldehyde is pure and free of acidic or oxidative impurities. |
| Mixture becomes thick but not solid | Formation of insoluble intermediates or product. | If stirring is maintained, the reaction can often proceed to completion. Consider adding a small amount of a high-boiling, inert solvent (e.g., PEG, ionic liquid) to improve fluidity, though this deviates from a strictly solvent-free protocol. |
Section 2: Experimental Protocols & Methodologies
The following are detailed, step-by-step protocols for common catalyst-free pyrimidine synthesis techniques.
Protocol 1: Solvent-Free Thermal Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol is a general method for the one-pot, three-component synthesis of DHPMs under neat conditions.
Methodology:
-
To a round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol, 1.0 eq), the β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq), and urea or thiourea (12 mmol, 1.2 eq).
-
Place the flask in a preheated oil bath set to 90-110°C.
-
Stir the mixture vigorously. The reactants will typically melt and form a homogenous liquid.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is often complete within 2-4 hours.[5]
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. The reaction mixture will solidify.
-
Add 20 mL of cold ethanol to the flask and break up the solid mass with a spatula.
-
Stir the resulting slurry for 15-20 minutes to dissolve any unreacted starting materials.
-
Isolate the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum. The product is often of high purity without the need for column chromatography.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis
This method utilizes microwave energy to accelerate the reaction, significantly reducing the required time.
Methodology:
-
In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (5 mmol, 1.0 eq), an active methylene compound (e.g., malononitrile or a β-ketoester) (5 mmol, 1.0 eq), and the nitrogen source (e.g., urea, thiourea, or guanidine) (6 mmol, 1.2 eq).
-
If starting materials are all solids, add a minimal amount of a high-boiling polar solvent like water (2-3 mL) or ethanol to facilitate energy absorption, or proceed under solvent-free conditions if a melt can be achieved.[1][11]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration, typically 5-15 minutes, with stirring.[1] Use power control if temperature control is not available.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into cold water, which will cause the product to precipitate.[1]
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Protocol 3: Mechanochemical Synthesis via Ball Milling
This protocol is ideal for solid-state reactions and is a prime example of a green chemistry approach.
Methodology:
-
Place the aldehyde (20 mmol, 1.0 eq), ethyl acetoacetate (20 mmol, 1.0 eq), and urea (20 mmol, 1.0 eq) into a tempered steel vial.[2]
-
Add tempered steel balls (e.g., 22 balls of 10 mm diameter, with a ball-to-reagent weight ratio of approximately 8:1).[2]
-
Seal the vial and place it in a planetary ball mill.
-
Mill the mixture at a moderate to high speed (e.g., 750 rpm) for 30-60 minutes.[2]
-
Monitor the reaction progress by taking a small sample at intervals (e.g., every 10 minutes) and analyzing by TLC.
-
Once the reaction is complete, the product is often obtained in pure form directly from the vial without any further purification.[2]
Section 3: Mechanistic Considerations & Visual Guides
Understanding the reaction pathway is crucial for effective troubleshooting. The catalyst-free Biginelli reaction is believed to proceed through an iminium intermediate pathway.
Caption: Proposed mechanism for the catalyst-free Biginelli reaction.
This mechanism highlights the critical steps where issues can arise. Failure to form the acyl iminium ion (Step 1) due to insufficient energy is the most common reason for reaction failure. The subsequent C-C bond formation (Step 2) and final cyclization/dehydration (Step 3) are typically faster.[3][4] Understanding this allows the researcher to focus troubleshooting efforts on the initial, rate-limiting step.
References
-
Aghaei, M., et al. (2022). Green Recipes To Pyrimidine. Current Organic Synthesis. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Polshettiwar, V., et al. (2017). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Shockravi, A., et al. (2015). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Taylor & Francis Online. Available at: [Link]
-
El-borai, M. A., et al. (2017). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules. Available at: [Link]
-
Das, B., et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst‐free synthesis of pyrimidine‐fused heterocyclic derivatives... ResearchGate. Available at: [Link]
-
Hammouda, M. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link]
-
Sahoo, B. M., et al. (2019). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available at: [Link]
-
Raj, T., et al. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Discovery of bis-chalcones and bis-pyrimidines as potential urease inhibitors: from synthesis to computational insights. Taylor & Francis Online. Available at: [Link]
-
PubMed Central (PMC). (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. PubMed Central (PMC). Available at: [Link]
-
Bentham Science Publishers. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Bentham Science Publishers. Available at: [Link]
-
Journal of the American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
International Journal of Creative Research Thoughts. (n.d.). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. International Journal of Creative Research Thoughts. Available at: [Link]
-
MDPI. (n.d.). Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields. MDPI. Available at: [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
RSC Publishing. (2025). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). (PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave. ResearchGate. Available at: [Link]
Sources
- 1. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
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Avoiding degradation of 6-Chloro-3-methylpyrimidin-4(3H)-one during reactions
Welcome to the technical support center for 6-Chloro-3-methylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to ensure the successful use of this versatile building block in your synthetic endeavors. Our focus is on maintaining the integrity of the molecule and avoiding common degradation pathways during chemical reactions.
Introduction to this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common feature in many pharmaceuticals. The presence of a reactive chlorine atom at the 6-position makes it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. However, the inherent reactivity of the molecule also presents stability challenges that must be carefully managed to ensure high-yielding and clean reactions.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles to empower you to optimize your reactions and prevent unwanted degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability and Handling
Question 1: What are the primary degradation pathways for this compound?
Answer: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The pyrimidine ring, particularly when activated by the chloro substituent, can undergo hydrolysis under both acidic and basic conditions.[1][2] Strong basic conditions can lead to the cleavage of the N3-C4 bond.[1] This results in the formation of ring-opened byproducts, which can complicate purification and reduce the yield of your desired product.
-
Dehalogenation: In the presence of a palladium catalyst and a hydrogen source (which can be a solvent, reagent, or byproduct), reductive dehalogenation can occur, replacing the chlorine atom with hydrogen.[3] This is a common side reaction in cross-coupling chemistry.[4][5]
Question 2: How should I properly store and handle this compound to ensure its stability?
Answer: To maintain the integrity of this compound, we recommend the following storage and handling procedures:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and light. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent slow hydrolysis from atmospheric moisture.
-
Handling: When weighing and handling the compound, do so in a dry environment, such as a glove box or under a stream of inert gas, if possible. Use dry solvents and reagents for your reactions to minimize the risk of hydrolysis.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
Question 3: I am observing significant dehalogenation of my this compound during a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?
Answer: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heteroaryl chlorides.[4][5] The primary causes are often related to the choice of catalyst, ligand, base, and reaction conditions.
Causality and Troubleshooting:
-
Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst play a crucial role. Bulky, electron-rich ligands can promote the desired cross-coupling pathway over reductive dehalogenation.[6]
-
Recommendation: If you are using a general-purpose catalyst like Pd(PPh₃)₄, consider switching to a catalyst system with more specialized ligands.[4] Excellent results are often achieved with Buchwald-type ligands such as SPhos or XPhos.[6] N-heterocyclic carbene (NHC) ligands can also be effective at preventing dehalogenation.[3]
-
-
Base Selection: The strength and nature of the base are critical. Stronger bases can sometimes accelerate dehalogenation.
-
Solvent Effects: The solvent can influence the relative rates of the desired coupling and the dehalogenation side reaction.
-
Recommendation: While aprotic polar solvents like dioxane and DMF are common, less polar solvents such as toluene have been reported to reduce dehalogenation in some systems.[4] A screening of solvents is recommended.
-
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.
-
Recommendation: Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time at elevated temperatures and potentially reducing side reactions.[8]
-
Troubleshooting Workflow for Dehalogenation in Suzuki Coupling
Caption: A logical workflow for troubleshooting dehalogenation.
Question 4: My Suzuki-Miyaura coupling is sluggish or fails to go to completion. What steps can I take to improve the reaction rate and yield?
Answer: A sluggish reaction can be due to several factors, including catalyst deactivation, poor solubility, or suboptimal reaction parameters.[9]
Causality and Troubleshooting:
-
Catalyst Activity: The choice of palladium source and ligand is paramount.
-
Recommendation: Ensure you are using a high-quality palladium catalyst. For challenging couplings, pre-formed catalysts or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable ligand are often more active than Pd(PPh₃)₄.[10]
-
-
Solubility: Poor solubility of either the this compound or the boronic acid partner can hinder the reaction.[11]
-
Recommendation: Screen different solvents or solvent mixtures to ensure all components are adequately dissolved at the reaction temperature. For example, a mixture of dioxane and water is commonly used to dissolve both the organic and inorganic components of the reaction.[12]
-
-
Base and Water Content: The base not only facilitates the transmetalation step but also influences the overall reaction kinetics.
-
Recommendation: Ensure the base is of high quality and finely powdered to maximize its surface area. As mentioned, for some bases like K₃PO₄, a small amount of water can be beneficial.[6]
-
-
Oxygen Sensitivity: Palladium(0) catalysts can be sensitive to oxygen, leading to catalyst deactivation.
-
Recommendation: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) | Bulky, electron-rich ligand promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | Generally effective and often provides good results with heteroaryl chlorides. |
| Solvent | Dioxane/H₂O (e.g., 4:1 v/v) | Good for solubilizing both organic substrates and inorganic bases. |
| Temperature | 80-110 °C | A good starting range; may need optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Section 3: Buchwald-Hartwig Amination
Question 5: I am attempting a Buchwald-Hartwig amination with this compound, but I am primarily recovering the dehalogenated starting material. How can I favor the desired C-N bond formation?
Answer: Similar to Suzuki couplings, dehalogenation can compete with the desired amination in Buchwald-Hartwig reactions. The choice of ligand and base is crucial in directing the reaction towards the desired product.
Causality and Troubleshooting:
-
Ligand Selection: The ligand's structure dictates the geometry and reactivity of the palladium center.
-
Recommendation: For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are generally preferred. Ligands such as Xantphos or Josiphos have been shown to be effective in minimizing reductive dehalogenation.[6]
-
-
Base Strength: Strong bases are typically required for Buchwald-Hartwig aminations, but an overly strong base can promote side reactions.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if dehalogenation is significant, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
-
-
Amine Coupling Partner: The nature of the amine can influence the reaction outcome. Less nucleophilic amines may require more forcing conditions, which can lead to more side reactions.
-
Recommendation: Ensure the amine is pure and dry. For less reactive amines, a more active catalyst system (e.g., a newer generation Buchwald ligand) may be necessary.
-
General Protocol for Buchwald-Hartwig Amination (to be optimized):
-
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Add the degassed solvent (e.g., toluene or dioxane).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Purify the crude product by column chromatography.[6]
Section 4: Analytical Monitoring
Question 6: What are the best methods for monitoring the progress of reactions involving this compound and detecting potential degradation products?
Answer: Effective reaction monitoring is crucial for optimizing conditions and identifying side products. A combination of chromatographic and spectroscopic techniques is recommended.
Recommended Analytical Protocols:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the consumption of the starting material and the formation of the product and byproducts.[13]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 70% acetonitrile over 10 minutes.
-
Detection: UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute with the mobile phase, and filter before injection.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the dehalogenated compound.[13]
-
Protocol:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[13]
-
Sample Preparation: Quench a reaction aliquot and perform a liquid-liquid extraction with a suitable solvent like dichloromethane. Dry the organic layer and inject.[13]
-
-
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Allows for real-time monitoring of the reaction without the need for sampling.[13]
Visualizing the Analytical Workflow
Caption: Recommended analytical workflow for reaction monitoring.
References
-
Lin, G., Jian, Y., Ouyang, H., & Li, L. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(19), 5076–5079. [Link]
-
Lian, L., Yao, R., Wang, Y., & Gan, N. (2019). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine. Water Research, 165, 114995. [Link]
-
Reddit discussion on "Diagnosing issues with a failed Suzuki coupling?". r/Chempros. (2021). [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Shafiq, Z., Iqbal, M., & Rashid, U. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2453. [Link]
-
Pina, F., Melo, M. J., Laia, C. A., Parola, A. J., & Lima, J. C. (2004). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3′,4′,7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. Helvetica Chimica Acta, 87(3), 649-665. [Link]
-
Reddit discussion on "significant dehalogenation in stille coupling". r/Chempros. (2019). [Link]
-
ResearchGate discussion on "How can I solve my problem with Suzuki coupling?". (2014). [Link]
- Devine, J. P., & Tull, R. J. (2004). Synthesis of chlorinated pyrimidines.
-
Shafiq, Z., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
GitHub discussion on "Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine". OpenSourceMalaria/Series3. (2024). [Link]
-
Wróbel, M. Z., & Dąbrowska, E. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2246. [Link]
-
Shrestha, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146–1153. [Link]
-
Guda, M. R., et al. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2020(4), M1164. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Bédard, A. C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 625-632. [Link]
-
Guda, M. R., et al. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(2), 121–123. [Link]
-
Al-Warhi, T. I., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(6-7), 395-404. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Snieckus, V., & Streith, J. (1998). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 37(13-14), 1831-1833. [Link]
-
Stanovnik, B., & Tisler, M. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1041-1043. [Link]
-
ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. [Link]
Sources
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- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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- 5. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
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- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Pyrimidinones: A Comparative Analysis of Key Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the pyrimidinone core is a privileged scaffold, forming the backbone of a multitude of therapeutic agents. The strategic synthesis of these heterocycles is paramount to the rapid and efficient discovery of new chemical entities. This guide provides an in-depth comparison of the most prevalent synthetic routes to pyrimidinones, offering field-proven insights, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations.
Introduction: The Significance of the Pyrimidinone Scaffold
Pyrimidinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1] Their structural motif is a cornerstone in the design of novel pharmaceuticals. Consequently, the development of efficient and versatile synthetic methodologies for accessing diverse pyrimidinone libraries is a critical endeavor in modern medicinal chemistry. This guide will dissect and compare the following key synthetic strategies:
-
The Biginelli Reaction: A classic multicomponent reaction for the synthesis of dihydropyrimidinones.
-
The Pinner Synthesis: A versatile method for constructing the pyrimidine ring from amidines and β-dicarbonyl compounds.
-
Metal-Catalyzed Syntheses: Modern approaches utilizing transition metals like copper, palladium, and iridium to forge the pyrimidinone core.
-
Green and Enabling Methodologies: The application of microwave irradiation and solvent-free conditions to enhance sustainability and efficiency.
The Biginelli Reaction: A Time-Honored Multicomponent Approach
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] Its operational simplicity and the ability to generate molecular complexity in a single step have cemented its place in the synthetic chemist's toolbox.
Mechanistic Insights: The "Iminium" Pathway
While several mechanisms have been proposed over the years, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[3]
Figure 1: The accepted "Iminium" pathway for the Biginelli reaction.
The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. The resulting open-chain ureide undergoes intramolecular cyclization and subsequent dehydration to yield the final dihydropyrimidinone product.
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol exemplifies a modern, green approach to the Biginelli reaction, leveraging microwave irradiation to accelerate the reaction and eliminate the need for a solvent.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (20 mol %)[2]
-
Microwave reactor vials
Procedure:
-
In a 100 mL beaker or a dedicated microwave reactor vial, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (0.2 mmol).[2]
-
Cover the vessel with a watch glass or cap it.
-
Place the vessel in a microwave reactor and irradiate at 300 watts. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Pulses of 20 seconds with intermittent cooling may be necessary to prevent overheating.[2]
-
Upon completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any unreacted urea/thiourea, and recrystallize from ethanol to afford the pure dihydropyrimidinone.
Performance and Limitations
| Feature | Performance |
| Yields | Generally good to excellent, often >90% for aromatic aldehydes.[4] |
| Substrate Scope | Broad for aromatic and heteroaromatic aldehydes. Aliphatic aldehydes can give lower yields due to side reactions.[5] |
| Simplicity | High; one-pot procedure with readily available starting materials. |
| Greenness | Can be made highly green with solvent-free conditions and reusable catalysts.[6] |
| Limitations | Often produces dihydropyrimidinones, requiring a subsequent oxidation step to yield aromatic pyrimidinones. Prone to side reactions like Hantzsch dihydropyridine formation, especially at higher temperatures.[3][7] |
Troubleshooting: Low yields in the Biginelli reaction are often due to suboptimal catalyst choice, inappropriate reaction temperature, or the formation of side products like the Knoevenagel condensation product.[5][7] Screening different Lewis or Brønsted acid catalysts and careful temperature control can significantly improve outcomes.
The Pinner Synthesis: A Versatile Cyclization Strategy
The Pinner synthesis is a classic method for preparing pyrimidines, which can be adapted for pyrimidinone synthesis. It typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[8] A useful modification for pyrimidinone synthesis employs a β-keto ester as the 1,3-dicarbonyl component.[8]
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amidine on one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.
Figure 2: Generalized mechanism of the Pinner synthesis for pyrimidinones.
Performance and Limitations
The Pinner synthesis offers a high degree of flexibility in the substitution pattern of the final pyrimidinone. However, it can be susceptible to side reactions, such as the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine.[9] Ensuring anhydrous conditions and careful selection of the base are crucial for a successful reaction.[5]
Troubleshooting: Common issues in the Pinner synthesis include low yields due to competing side reactions. Using freshly prepared or purified amidine hydrochloride and strictly anhydrous conditions can mitigate these problems.[9]
Metal-Catalyzed Syntheses: Modern and Efficient Routes
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrimidines and pyrimidinones, often offering milder reaction conditions, higher yields, and broader substrate scope compared to classical methods.[10][11]
Copper-Catalyzed Synthesis
Copper catalysts are attractive due to their low cost and toxicity compared to other transition metals like palladium.[11] A variety of copper-catalyzed methods for pyrimidinone synthesis have been developed.
This microwave-assisted protocol utilizes copper powder as a catalyst for the coupling and cyclization of β-bromo α,β-unsaturated carboxylic acids with amidines.[12]
Materials:
-
β-Bromo α,β-unsaturated carboxylic acid (1 mmol)
-
Amidine hydrochloride (1.2 mmol)
-
Copper powder (10 mol %)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the β-bromo α,β-unsaturated carboxylic acid (1 mmol), amidine hydrochloride (1.2 mmol), copper powder (0.1 mmol), and potassium carbonate (2 mmol).
-
Add DMF (3 mL) and seal the vial.
-
Heat the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes), monitoring the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidinone.
Palladium- and Iridium-Catalyzed Syntheses
Palladium and iridium catalysts have also been employed for the synthesis of pyrimidines, often exhibiting high efficiency and functional group tolerance.[8][10] For instance, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols proceeds via a sequence of condensation and dehydrogenation steps.[8] While highly effective, the higher cost and potential toxicity of these metals compared to copper are important considerations.
Comparative Overview of Metal Catalysts
| Catalyst | Advantages | Disadvantages |
| Copper | Low cost, low toxicity, readily available.[11] | May require higher catalyst loadings compared to palladium. |
| Palladium | High catalytic activity, broad functional group tolerance.[10] | Higher cost, potential for product contamination with toxic metal. |
| Iridium | High efficiency in specific multicomponent reactions.[8] | High cost, less commonly used than copper or palladium. |
Green and Enabling Methodologies: Enhancing Sustainability
The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrimidinone synthesis, microwave irradiation and solvent-free conditions have proven to be highly effective in reducing reaction times, energy consumption, and waste generation.[6][13]
Microwave-Assisted Synthesis
Microwave heating can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture. This often leads to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[14] For example, a Biginelli reaction that takes several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor.[2]
Solvent-Free Synthesis
Conducting reactions in the absence of a solvent (neat) or under solid-state grinding conditions offers significant environmental benefits by eliminating solvent waste.[6] These methods can also lead to improved yields and selectivity.
Figure 3: A decision-making workflow for selecting a pyrimidinone synthetic route.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Biginelli Reaction | One-pot, three-component reaction | Simple, high atom economy, readily available starting materials. | Often yields dihydropyrimidinones, can have side reactions. |
| Pinner Synthesis | Condensation of amidines and β-dicarbonyls | Versatile for diverse substitution patterns. | Sensitive to reaction conditions, requires anhydrous conditions. |
| Metal-Catalyzed | Use of Cu, Pd, Ir, etc. | High yields, broad substrate scope, milder conditions. | Catalyst cost, potential toxicity, and need for optimization. |
| Green Methods | Microwave, solvent-free | Rapid reaction times, reduced energy and waste, improved safety. | Requires specialized equipment (microwave reactor). |
Conclusion
The synthesis of pyrimidinones is a rich and evolving field, with a range of methods available to the modern chemist. The choice of synthetic route depends on several factors, including the desired substitution pattern, scalability, cost considerations, and the importance of green chemistry principles.
The Biginelli reaction remains a highly valuable and straightforward method for accessing dihydropyrimidinones, especially when optimized with modern techniques like microwave heating. For the direct synthesis of more complex, fully aromatic pyrimidinones, metal-catalyzed reactions , particularly those employing copper, offer a powerful and versatile alternative. The Pinner synthesis , while requiring more stringent control of reaction conditions, provides another reliable avenue for constructing the pyrimidinone core.
As the demand for novel and diverse pyrimidinone-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a key focus of chemical research.
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Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 6. [Link]
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Comparative analysis of the biological activity of pyrimidine isomers
A Comparative Analysis of the Biological Activity of Pyrimidine Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the diazines—a class of aromatic six-membered rings containing two nitrogen atoms—are of paramount importance. This guide provides a comprehensive comparative analysis of the biological activities of the three structural isomers of pyrimidine: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). The distinct placement of the nitrogen atoms in these isomers profoundly influences their physicochemical properties and, consequently, their interactions with biological targets. This document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of these differences, supported by experimental data, to inform the rational design of novel therapeutics.
The fundamental difference in the arrangement of the nitrogen atoms within the diazine ring directly impacts the electronic distribution, dipole moment, and basicity of each isomer. These variations are critical determinants of their biological activity, influencing how they bind to receptors, inhibit enzymes, and interact with other biomolecules. Pyridazine, with its adjacent nitrogen atoms, exhibits a significant dipole moment, while the symmetrical structure of pyrazine results in a zero dipole moment. Pyrimidine falls in between these two extremes. These intrinsic properties are the foundation upon which their diverse biological activities are built.
Comparative Biological Activity of Pyrimidine Isomers
The following table summarizes the key biological activities of pyridazine, pyrimidine, and pyrazine, with supporting experimental data where available. It is important to note that while a vast body of research exists for derivatives of these parent heterocycles, direct comparative studies of the unsubstituted isomers are less common. This analysis, therefore, draws upon data from both the parent compounds and their relevant derivatives to provide a holistic overview.
| Biological Activity | Pyridazine (1,2-Diazine) | Pyrimidine (1,3-Diazine) | Pyrazine (1,4-Diazine) | Key Comparative Insights & Causality |
| Anticancer Activity | Derivatives have shown activity against various cancer cell lines. | Numerous derivatives are potent anticancer agents, with some approved for clinical use.[1] | Pyrazine-based compounds are effective against a variety of human cancers.[2] | The nitrogen positioning in the pyrimidine ring allows for interactions with the ATP-binding sites of various kinases, a common target in cancer therapy.[2] The diverse substitution patterns possible on the pyrimidine scaffold have led to the development of highly potent and selective kinase inhibitors. |
| Antimicrobial Activity | Pyridazine derivatives possess antibacterial and antifungal properties.[3] | Pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. | Pyrazine derivatives have demonstrated antibacterial and antifungal effects. | The antimicrobial mechanisms are diverse and can involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific isomer and its substituents determine the primary mode of action. |
| Enzyme Inhibition | Pyridazine-containing compounds have been investigated as kinase inhibitors. | Pyrimidine is a core scaffold in many enzyme inhibitors, notably dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs).[1][4] | Pyrazine derivatives are known to inhibit various kinases.[2] | The ability of the diazine nitrogen atoms to act as hydrogen bond acceptors is crucial for their interaction with enzyme active sites. The 1,3-arrangement in pyrimidine is particularly well-suited for mimicking the purine core of ATP, leading to effective kinase inhibition.[2] |
| Receptor Binding Affinity | Limited direct comparative data available for the parent molecule. | Pyrimidine-containing compounds have shown affinity for various receptors, including nicotinic acetylcholine receptors (nAChRs).[5] | Pyrazine derivatives have been studied for their interaction with receptors like nAChRs. | The electron density and distribution, governed by the nitrogen positions, influence the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with receptor binding pockets. The pyrimidine scaffold has been shown to be a good bioisostere for the pyridine ring in certain nAChR ligands.[5] |
| Anti-inflammatory Activity | Some pyridazine derivatives exhibit anti-inflammatory properties. | Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting inflammatory mediators.[6] | Pyrazine-containing compounds have shown anti-inflammatory activity.[7] | The anti-inflammatory action of diazine derivatives is often linked to the inhibition of enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. |
| Physicochemical Properties | High dipole moment, highest basicity among the isomers.[8][9] | Intermediate dipole moment and basicity.[7] | Zero dipole moment, lowest basicity.[7] | The proximity of the nitrogen atoms in pyridazine leads to lone pair repulsion, which is relieved upon protonation, thus increasing its basicity.[8][9] The symmetrical nature of pyrazine results in the cancellation of bond dipoles. These properties directly impact solubility, membrane permeability, and binding interactions. |
Experimental Protocols for Biological Activity Assessment
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of pyrimidine isomers and their derivatives. These protocols are designed to be self-validating by including appropriate controls.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyridazine, pyrimidine, pyrazine, and their derivatives) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Causality behind Experimental Choices:
-
Cell Density: Seeding an appropriate number of cells ensures that they are in the logarithmic growth phase during the experiment, providing a sensitive measure of cytotoxicity.
-
Incubation Time: A 48-72 hour incubation period allows for the compounds to exert their effects on cell proliferation and viability.
-
Controls: The use of vehicle and positive controls is essential for validating the assay and ensuring that the observed effects are due to the test compounds.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture the microbial strain (e.g., E. coli, S. aureus) overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the results.
-
Serial Dilution: This allows for the precise determination of the MIC value.
-
Controls: The growth control confirms the viability of the microorganism, while the sterility control ensures that the medium is not contaminated.
Signaling Pathways and Mechanisms of Action
The biological activities of pyrimidine isomers are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Kinase Inhibition Signaling Pathway
Many pyrimidine and pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell proliferation, survival, and differentiation.[2]
Caption: Generalized Kinase Inhibitor Signaling Pathway.
This diagram illustrates how a pyrimidine isomer-based kinase inhibitor can block the signaling cascade that leads to cell proliferation and survival. By competitively binding to the ATP-binding site of a kinase within the cascade, the inhibitor prevents the phosphorylation and activation of downstream signaling molecules, ultimately arresting the cell cycle and inducing apoptosis.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial screening and evaluation of the biological activity of pyrimidine isomers.
Caption: High-level workflow for biological activity screening.
This workflow provides a logical progression from the initial synthesis of the compounds to their preclinical development. Each step generates crucial data that informs the subsequent stages of the drug discovery process.
Conclusion
The comparative analysis of pyridazine, pyrimidine, and pyrazine reveals a fascinating interplay between molecular structure and biological function. While all three isomers serve as valuable scaffolds in medicinal chemistry, the subtle differences in their electronic properties, arising from the positioning of their nitrogen atoms, lead to distinct pharmacological profiles. Pyrimidine, in particular, has emerged as a "privileged" scaffold in drug discovery, especially in the realm of oncology, due to its ability to effectively mimic the purine core of ATP.
This guide has provided a framework for understanding and evaluating the biological activities of these important heterocycles. The experimental protocols and pathway diagrams offer practical tools for researchers to design and execute their own investigations. As our understanding of the molecular basis of disease continues to grow, the rational design of novel therapeutics based on these fundamental heterocyclic structures will undoubtedly play a pivotal role in the future of medicine.
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A Comparative Guide to the Antifungal Properties of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel and effective antifungal agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, benzimidazole derivatives stand out for their broad spectrum of biological activities, including promising antifungal properties. This guide provides an in-depth, objective comparison of the antifungal efficacy of various benzimidazole derivatives, supported by experimental data and a detailed examination of their mechanisms of action. We will delve into the established anthelmintics that have been repurposed for their antifungal effects, such as albendazole and mebendazole, and explore the landscape of novel, synthesized benzimidazole compounds that show potential as next-generation antifungals.
The Benzimidazole Scaffold: A Privileged Structure in Antifungal Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, serves as a versatile scaffold for the design of therapeutic agents. Its structural similarity to purine enables it to interact with various biopolymers, providing a foundation for a wide range of biological activities. In the realm of antifungal research, benzimidazole derivatives have demonstrated efficacy against a spectrum of pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus.
The antifungal potency of a benzimidazole derivative is significantly influenced by the nature and position of substituents on the benzimidazole ring system. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-2, and C-5 positions can dramatically alter the antifungal spectrum and potency of these compounds.[1][2] For instance, the introduction of certain alkyl chains or substituted phenyl rings can enhance the compound's ability to penetrate fungal cell membranes and interact with its molecular target.[3]
Mechanisms of Antifungal Action: A Tale of Two Targets
Benzimidazole derivatives exert their antifungal effects primarily through two distinct mechanisms of action: the disruption of microtubule polymerization and the inhibition of ergosterol biosynthesis. This dual-target capability within a single class of compounds makes them a particularly interesting subject for antifungal drug development.
Inhibition of Fungal Tubulin Polymerization
A well-established mechanism for several benzimidazole compounds, including the anthelmintics albendazole and mebendazole, is the inhibition of β-tubulin polymerization.[4][5] By binding to a specific site on the β-tubulin subunit, these derivatives prevent its polymerization into microtubules. Microtubules are essential components of the fungal cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. Their disruption leads to a cascade of events, including failed mitosis and ultimately, fungal cell death.[6] The selective toxicity of these benzimidazoles stems from their higher affinity for fungal tubulin over mammalian tubulin.
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Inhibition of Ergosterol Biosynthesis
More recently, a distinct class of benzimidazole derivatives has been identified that targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells.[7][8][9] These derivatives act as inhibitors of lanosterol 14α-demethylase (Erg11p or CYP51), a key enzyme in the ergosterol biosynthesis pathway.[7][10] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the integrity and function of the fungal cell membrane, ultimately leading to cell death.[10]
Caption: Mechanism of ergosterol biosynthesis inhibition by benzimidazole derivatives.
Comparative In Vitro Antifungal Activity
The in vitro antifungal activity of benzimidazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected established and novel benzimidazole derivatives against common fungal pathogens.
Table 1: In Vitro Antifungal Activity of Established Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference(s) |
| Albendazole | 0.25 - >64 | 0.12 - 2 | 0.5 - >64 | [11][12] |
| Mebendazole | 0.125 - 10 | 0.5 - 4 | 1 - 50 | [13] |
| Fenbendazole | 1 - 8 | 0.25 - 2 | >64 | [13] |
| Thiabendazole | 0.5 - 16 | 1 - 8 | 2 - 32 | [12] |
Table 2: In Vitro Antifungal Activity of Novel Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Candida glabrata | Candida krusei | Aspergillus fumigatus | Reference(s) |
| Bisbenzimidazole 1 | 0.975 - 1.95 | 1.95 - 3.9 | 3.9 - 7.8 | 1.95 - 3.9 | [3] |
| Benzimidazole-oxadiazole 4h | 1.95 | - | - | - | [3] |
| Benzimidazole-oxadiazole 4p | 1.95 | - | 7.8 | - | [3] |
| Benzimidazole-triazole 6b | 1.95 | 0.97 | 3.9 | - | |
| Benzimidazole-triazole 6i | 1.95 | 0.97 | 3.9 | - | |
| Benzimidazole-triazole 6j | 1.95 | 0.97 | 3.9 | - | |
| EMC120B12 | 0.12 - 0.5 | 0.25 - 1 | 0.5 - 2 | - | [7][8] |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a summary from the cited literature for comparative purposes.
In Vivo Efficacy of Benzimidazole Derivatives
While in vitro activity provides a valuable initial assessment, in vivo studies in animal models are crucial for evaluating the therapeutic potential of antifungal compounds. Murine models of systemic candidiasis are commonly used to assess the efficacy of antifungal drugs.[14]
One study investigating the in vivo efficacy of albendazole in a murine model of systemic candidiasis found that despite its in vitro activity, it did not improve survival rates.[11] This was attributed to the rapid metabolism of albendazole to its inactive sulfoxide metabolite.[11] In contrast, another study demonstrated that fenbendazole administered intranasally was effective in a murine model of cryptococcosis, showing survival rates comparable to amphotericin B.[15] These findings highlight the importance of pharmacokinetic and pharmacodynamic considerations in the translation of in vitro results to in vivo efficacy.
More recent studies on novel benzimidazole derivatives have shown promising in vivo activity. For instance, a thiazolylhydrazone derivative with a benzimidazole core demonstrated a reduction in fungal burden in both oral and systemic murine models of candidiasis.[14] These studies underscore the potential for developing new benzimidazole-based antifungals with improved in vivo performance.
Experimental Protocols for Antifungal Susceptibility Testing
Accurate and reproducible antifungal susceptibility testing is paramount for both clinical diagnostics and drug discovery research. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.
Broth Microdilution Method (CLSI M27)
The broth microdilution method is a quantitative technique used to determine the MIC of an antifungal agent against yeasts.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Methodology:
-
Preparation of Antifungal Agent Stock Solution: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate, including a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.
Disk Diffusion Method (CLSI M44)
The disk diffusion method is a qualitative or semi-quantitative technique that is simpler and less expensive than broth microdilution. It is particularly useful for routine testing in clinical laboratories.[16]
Caption: Workflow for the disk diffusion antifungal susceptibility test.
Step-by-Step Methodology:
-
Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[17]
-
Inoculum Preparation: Prepare a standardized yeast inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the benzimidazole derivative onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C for 20 to 24 hours.[18]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC.
Conclusion and Future Directions
Benzimidazole derivatives represent a promising and versatile class of compounds in the ongoing search for new antifungal therapies. Their ability to target multiple, distinct fungal-specific pathways provides a strong foundation for the development of potent and selective antifungal agents. The repurposed anthelmintics, while showing some in vitro activity, often face challenges with in vivo efficacy due to metabolic instability. However, the development of novel benzimidazole derivatives, through rational drug design and a deeper understanding of their structure-activity relationships, has led to compounds with significantly improved antifungal profiles and promising in vivo activity.
Future research in this area should focus on:
-
Optimizing Pharmacokinetic Properties: Enhancing the metabolic stability and bioavailability of potent benzimidazole derivatives to improve their in vivo efficacy.
-
Exploring Combination Therapies: Investigating the synergistic effects of benzimidazole derivatives with existing antifungal drugs to combat resistance and enhance therapeutic outcomes.
-
Expanding the Antifungal Spectrum: Evaluating the activity of new derivatives against a broader range of clinically relevant and emerging fungal pathogens.
-
Elucidating Novel Mechanisms: Further exploring the molecular interactions of benzimidazole derivatives with their targets to guide the design of next-generation inhibitors.
By leveraging the chemical tractability and proven biological activity of the benzimidazole scaffold, the scientific community is well-positioned to develop a new generation of antifungal agents to address the critical unmet medical need for effective treatments for fungal infections.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Chloro-3-methylpyrimidin-4(3H)-one
The responsible handling and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-3-methylpyrimidin-4(3H)-one, a heterocyclic compound frequently utilized in the synthesis of novel therapeutic agents and agrochemicals. By adhering to these procedures, researchers can mitigate risks to personnel, prevent environmental contamination, and maintain regulatory compliance.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is classified with the following hazards:
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and stringent adherence to safety protocols to prevent accidental exposure.
Table 1: Hazard Summary and Precautionary Measures
| Hazard Statement | GHS Classification | Key Precautionary Actions |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| H315: Causes skin irritation | Skin Irritation 2 | Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1][2] |
| H319: Causes serious eye irritation | Eye Irritation 2 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3] |
| H335: May cause respiratory irritation | STOT SE 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[1] |
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks of exposure during handling and disposal, the following PPE is required:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is the minimum requirement. For larger quantities or spill cleanup, chemically resistant aprons or coveralls are recommended.
-
Respiratory Protection: If working outside of a certified chemical fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a systematic and compliant manner. The following workflow provides a clear path for its proper management as a hazardous waste.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Segregation: As a chlorinated organic compound, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5] Do not mix it with non-halogenated organic solvents, as this complicates the disposal process and increases costs.[6] Incompatible chemicals should always be stored and disposed of separately to prevent dangerous reactions.[7][8]
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a secure, screw-top cap.[7][9] The container must be in good condition, free from cracks or leaks.
-
Labeling: Proper labeling is a critical regulatory requirement.[7] The waste container must be clearly marked with:
-
Storage: Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA), which should be located at or near the point of generation.[7][10] The SAA must have secondary containment to capture any potential leaks or spills. Keep the waste container tightly closed except when adding waste.[11][12]
-
Disposal: Once the container is full, or the institutional time limit for accumulation is reached, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service.[13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][12][14]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, prompt and correct action is crucial.
-
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[13][15]
-
Decontaminate the spill area with soap and water, and collect all cleanup materials as hazardous waste.
-
Ensure the area is well-ventilated.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][13]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.[2][13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]
-
Regulatory Compliance
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to specific regulations outlined in 40 CFR Part 262, Subpart K.[16] It is the responsibility of the generator (the laboratory) to ensure that all local, state, and federal regulations are followed.[10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
